1,4-Dibromo-2,5-diethynylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-dibromo-2,5-diethynylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Br2/c1-3-7-5-10(12)8(4-2)6-9(7)11/h1-2,5-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFJLEJAFNRDHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1Br)C#C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501301945 | |
| Record name | 1,4-Dibromo-2,5-diethynylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501301945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478190-80-6 | |
| Record name | 1,4-Dibromo-2,5-diethynylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478190-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dibromo-2,5-diethynylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501301945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1,4-Dibromo-2,5-diethynylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,4-dibromo-2,5-diethynylbenzene, a valuable building block in the fields of materials science, organic electronics, and pharmaceutical development. Its rigid structure and reactive ethynyl and bromo functionalities make it an ideal candidate for the construction of complex molecular architectures, including conjugated polymers and macrocycles.
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process commencing from 1,4-dibromobenzene. A common and effective route involves the introduction of protected ethynyl groups, followed by a deprotection step. The most frequently employed protecting group for the terminal alkyne is the trimethylsilyl (TMS) group, which can be readily removed under mild conditions.
A well-established synthetic pathway proceeds via the following key intermediates:
-
2,5-Dibromo-p-xylene: The synthesis often starts with the bromination of p-xylene.
-
1,4-Dibromo-2,5-bis(bromomethyl)benzene: Radical bromination of 2,5-dibromo-p-xylene yields this intermediate.
-
1,4-Dibromo-2,5-diformylbenzene: Oxidation of the bis(bromomethyl) intermediate gives the corresponding dialdehyde.
-
1,4-Dibromo-2,5-bis(ethynyl)benzene (target molecule): A Corey-Fuchs reaction on the dialdehyde provides the terminal alkynes.
An alternative and widely used approach involves the Sonogashira coupling of a suitably substituted benzene ring with a protected acetylene source, followed by deprotection. A common precursor for this route is 1,4-dibromo-2,5-bis(trimethylsilylethynyl)benzene.
Experimental Protocols
The following are detailed experimental protocols for a common synthetic route to this compound.
Step 1: Synthesis of 1,4-Dibromo-2,5-bis(trimethylsilylethynyl)benzene
This procedure utilizes a Sonogashira cross-coupling reaction between 1,4-diiodo-2,5-dibromobenzene and (trimethylsilyl)acetylene.
To a solution of 1,4-diiodo-2,5-dibromobenzene (1.0 eq) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine, is added (trimethylsilyl)acetylene (2.2-2.5 eq). The reaction mixture is degassed and placed under an inert atmosphere (e.g., argon or nitrogen). To this solution are added a palladium catalyst, typically Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and a copper(I) co-catalyst, such as CuI (0.04-0.10 eq). The reaction is then stirred at room temperature or slightly elevated temperatures until completion, which is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is worked up by filtering off the catalyst, washing with aqueous solutions to remove salts, and extracting the product into an organic solvent. The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 1,4-dibromo-2,5-bis(trimethylsilylethynyl)benzene as a solid.
Step 2: Synthesis of this compound (Deprotection)
The trimethylsilyl protecting groups are removed under basic conditions to yield the final product.
To a solution of 1,4-dibromo-2,5-bis(trimethylsilylethynyl)benzene (1.0 eq) in a mixture of solvents such as tetrahydrofuran (THF) and methanol, is added a mild base, for example, potassium carbonate (K₂CO₃) or potassium fluoride (KF) (2.0-3.0 eq). The reaction mixture is stirred at room temperature and the progress is monitored by TLC. Once the starting material is consumed, the reaction is quenched with water and the product is extracted into an organic solvent like diethyl ether or dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The resulting crude this compound can be further purified by recrystallization or column chromatography to yield the pure product as a solid.
Molecular Structure and Characterization
The molecular formula of this compound is C₁₀H₄Br₂[1], and its molecular weight is 283.95 g/mol [1]. The structure consists of a central benzene ring substituted with two bromine atoms and two ethynyl groups at the 1, 4, 2, and 5 positions, respectively.
Spectroscopic Data
The characterization of this compound is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | CDCl₃ | ~7.70 | Singlet | Aromatic protons |
| ¹H | CDCl₃ | ~3.40 | Singlet | Acetylenic protons |
| ¹³C | CDCl₃ | ~135 | Singlet | Aromatic C-H |
| ¹³C | CDCl₃ | ~125 | Singlet | Aromatic C-Br |
| ¹³C | CDCl₃ | ~83 | Singlet | Acetylenic C-H |
| ¹³C | CDCl₃ | ~80 | Singlet | Aromatic C-C≡ |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |
| ≡C-H | Stretching | 3300 - 3250 |
| C≡C | Stretching | 2150 - 2100 |
| C-H (aromatic) | Stretching | 3100 - 3000 |
| C=C (aromatic) | Stretching | 1600 - 1450 |
| C-Br | Stretching | 700 - 500 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for two bromine atoms.
| Technique | m/z Value | Assignment |
| EI-MS | ~282, 284, 286 | [M]⁺ isotopic cluster |
Logical Workflow for Synthesis
The synthesis of this compound can be visualized as a logical progression from a readily available starting material to the final product through a series of chemical transformations.
Caption: Synthetic workflow for this compound.
This in-depth guide provides the essential technical information for the synthesis and characterization of this compound, empowering researchers and professionals in their scientific endeavors. The detailed protocols and characterization data serve as a valuable resource for the successful preparation and identification of this key chemical intermediate.
References
Technical Guide: Physical and Chemical Properties of 1,4-Dibromo-2,5-diethynylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 1,4-Dibromo-2,5-diethynylbenzene, a halogenated aromatic hydrocarbon with significant potential in materials science and organic synthesis. This document details the compound's known physical characteristics, provides a theoretical framework for its synthesis, and outlines experimental protocols for its preparation and characterization. The information is presented to support researchers and professionals in leveraging this versatile molecule for advanced applications.
Introduction
This compound is a symmetrical aromatic compound featuring a central benzene ring substituted with two bromine atoms and two ethynyl groups. This unique substitution pattern imparts a rigid structure and multiple reactive sites, making it a valuable building block for the synthesis of complex organic materials, including conjugated polymers and macrocycles. Its utility stems from the ability to selectively functionalize the ethynyl and bromo moieties through various cross-coupling reactions.
Physical Properties
Currently, detailed experimental data for all physical properties of this compound are not widely available in the literature. However, based on its structure and data from its precursors and analogous compounds, the following properties can be summarized.
| Property | Value | Source/Reference |
| Molecular Formula | C₁₀H₄Br₂ | [1] |
| Molecular Weight | 283.95 g/mol | [1] |
| Appearance | White to light yellow powder or crystal | Inferred from precursor |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in common organic solvents like THF, chloroform, and dichloromethane. Insoluble in water. | Inferred from structural analogues |
Note: The physical properties of the trimethylsilyl-protected precursor, 1,4-Dibromo-2,5-bis[2-(trimethylsilyl)ethynyl]benzene, are better characterized, with a reported melting point of 119-123 °C.
Synthesis
The synthesis of this compound is typically achieved through a two-step process involving a Sonogashira cross-coupling reaction followed by the deprotection of the terminal alkynes.
Caption: Synthetic pathway to this compound.
Experimental Protocols
Step 1: Sonogashira Coupling for 1,4-Dibromo-2,5-bis(trimethylsilylethynyl)benzene
This procedure is adapted from established Sonogashira coupling methodologies.
-
Materials:
-
1,4-Diiodo-2,5-dibromobenzene
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
-
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1,4-diiodo-2,5-dibromobenzene, Pd(PPh₃)₂Cl₂ (typically 2-5 mol%), and CuI (typically 4-10 mol%).
-
Add anhydrous toluene and triethylamine (as solvent and base).
-
Slowly add trimethylsilylacetylene (typically 2.2-2.5 equivalents) to the reaction mixture at room temperature.
-
Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and stir for a designated time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield 1,4-Dibromo-2,5-bis(trimethylsilylethynyl)benzene as a solid.
-
Step 2: Deprotection to this compound
This procedure involves the removal of the trimethylsilyl protecting groups.
-
Materials:
-
1,4-Dibromo-2,5-bis(trimethylsilylethynyl)benzene
-
Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)
-
Methanol or Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
-
Procedure using Potassium Carbonate:
-
Dissolve 1,4-Dibromo-2,5-bis(trimethylsilylethynyl)benzene in a mixture of methanol and dichloromethane.
-
Add an excess of potassium carbonate to the solution.
-
Stir the mixture at room temperature for several hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, filter the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane, wash with water, and dry the organic layer over anhydrous magnesium sulfate.
-
Evaporate the solvent to obtain this compound. Further purification can be achieved by recrystallization.
-
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be simple due to the molecule's symmetry.
-
A singlet in the aromatic region (δ 7.0-8.0 ppm) corresponding to the two equivalent aromatic protons.
-
A singlet in the alkyne region (δ 3.0-3.5 ppm) corresponding to the two equivalent acetylenic protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum will reflect the different carbon environments.
-
Signals for the aromatic carbons, with the carbon atoms attached to the bromine atoms appearing at a characteristic chemical shift.
-
Signals for the two equivalent sp-hybridized carbons of the ethynyl groups.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
A sharp, weak absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretching vibration of the terminal alkyne.
-
A weak absorption band around 2100 cm⁻¹ for the C≡C stretching vibration.
-
Absorption bands in the aromatic region (around 1600-1450 cm⁻¹) for the C=C stretching of the benzene ring.
-
A strong absorption band in the fingerprint region (below 1000 cm⁻¹) corresponding to the C-Br stretching vibration.
Reactivity and Applications
This compound is a versatile building block due to its two distinct reactive sites. The bromine atoms are susceptible to various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of aryl or vinyl substituents. The terminal ethynyl groups can undergo Sonogashira coupling, click chemistry reactions, and polymerization.
This dual reactivity makes it a valuable precursor for the synthesis of:
-
Conjugated Polymers: For applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
-
Covalent Organic Frameworks (COFs): As a rigid linker for the construction of porous materials with applications in gas storage and catalysis.
-
Macrocycles and Complex Molecular Architectures: For host-guest chemistry and materials science.
Caption: Reactivity and application pathways of the molecule.
Safety Information
Detailed toxicological data for this compound is not available. As with all halogenated organic compounds, it should be handled with appropriate safety precautions. Use in a well-ventilated fume hood, and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a highly functionalized aromatic compound with significant potential for the development of novel organic materials. While some of its physical properties require further experimental determination, its synthetic accessibility and versatile reactivity make it a valuable tool for researchers in organic chemistry, materials science, and drug development. This guide provides a foundational understanding of its properties and synthesis to facilitate its use in future research and development endeavors.
References
An In-depth Technical Guide to 1,4-Dibromo-2,5-diethynylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 1,4-Dibromo-2,5-diethynylbenzene, including its chemical identity, properties, synthesis, and applications. This document is intended to serve as a valuable resource for professionals in the fields of chemical research, materials science, and drug development.
Chemical Identity and Properties
This compound is a halogenated aromatic hydrocarbon with the chemical formula C₁₀H₄Br₂.[1] Its structure consists of a central benzene ring substituted with two bromine atoms and two ethynyl groups at the 1, 4, and 2, 5 positions, respectively.
CAS Number: 478190-80-6[1]
Molecular Formula: C₁₀H₄Br₂[1]
Molecular Weight: 283.95 g/mol [1]
| Property | Value | Source |
| CAS Number | 478190-80-6 | [1] |
| Molecular Formula | C₁₀H₄Br₂ | [1] |
| Molecular Weight | 283.95 g/mol | [1] |
| Appearance | Likely a solid | Inferred from similar compounds |
Synthesis and Purification
The synthesis of this compound is not explicitly detailed in readily available literature. However, a common and effective method for the synthesis of similar diethynylbenzene derivatives involves a two-step process: a Sonogashira coupling reaction followed by a deprotection step.
General Synthetic Approach
A plausible synthetic route for this compound is outlined below. This proposed method is based on established protocols for the synthesis of analogous compounds.
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocol (Proposed)
The following is a generalized experimental protocol for the synthesis of this compound based on similar preparations. Researchers should optimize these conditions for their specific laboratory setup.
Step 1: Sonogashira Coupling to form 1,4-Dibromo-2,5-bis(trimethylsilylethynyl)benzene
-
To a solution of 1,4-dibromo-2,5-diiodobenzene (1.0 eq) in a suitable solvent such as triethylamine or a mixture of THF and an amine, add a palladium catalyst, for example, bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, ~2-5 mol%), and a copper(I) co-catalyst like copper(I) iodide (CuI, ~2-5 mol%).
-
The mixture is typically degassed and placed under an inert atmosphere (e.g., argon or nitrogen).
-
Ethynyltrimethylsilane (a slight excess, e.g., 2.2 eq) is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is worked up by filtering off the catalyst and washing the organic layer with aqueous solutions to remove the amine and other water-soluble byproducts. The organic solvent is then removed under reduced pressure.
Step 2: Deprotection to yield this compound
-
The crude 1,4-dibromo-2,5-bis(trimethylsilylethynyl)benzene is dissolved in a mixture of solvents like methanol (MeOH) and tetrahydrofuran (THF).
-
A base, such as potassium carbonate (K₂CO₃) or potassium fluoride (KF), is added to the solution.
-
The mixture is stirred at room temperature until the deprotection of the trimethylsilyl (TMS) groups is complete, as indicated by TLC or other analytical methods.
-
The product is then isolated by extraction and purified.
Purification
Purification of the final product, this compound, is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the compound and any remaining impurities. Recrystallization from a suitable solvent system may also be employed to obtain a highly pure product.
Applications in Research and Development
This compound is a valuable building block in organic synthesis, particularly in the construction of complex, conjugated organic materials. The presence of both reactive bromine atoms and terminal ethynyl groups allows for selective and sequential cross-coupling reactions.
The ethynyl groups can participate in reactions such as the Sonogashira coupling, click chemistry, and polymerization. The bromine atoms are amenable to various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Heck couplings. This dual reactivity makes it a versatile precursor for the synthesis of:
-
Conjugated Polymers and Oligomers: These materials are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
-
Molecular Wires and Nanostructures: The rigid, linear nature of the diethynylbenzene core makes it an ideal component for the construction of molecular-scale wires and other nanostructures.
-
Functional Materials: By further functionalizing the ethynyl groups, a wide range of materials with tailored optical, electronic, or sensory properties can be developed.
The logical relationship for its use in creating extended conjugated systems via Sonogashira coupling is depicted below.
Figure 2: Application in Sonogashira cross-coupling reactions.
Safety Information
Conclusion
This compound is a key synthetic intermediate with significant potential in the development of novel organic materials. Its versatile reactivity allows for the construction of a wide array of complex molecular architectures. While detailed physical property data is currently limited, the proposed synthetic route provides a solid foundation for its preparation in a laboratory setting. Further research into this compound and its derivatives is likely to uncover new and exciting applications in materials science and drug discovery.
References
Solubility Profile of 1,4-Dibromo-2,5-diethynylbenzene in Organic Solvents: A Technical Guide
Introduction
Predictive Solubility Profile
Based on the principle of "like dissolves like," it is anticipated that the non-polar, aromatic nature of 1,4-Dibromo-2,5-diethynylbenzene will lead to good solubility in a range of common organic solvents. The solubility of the closely related compound, 1,4-dibromobenzene, supports this prediction. The following table summarizes the expected qualitative solubility of this compound.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & References |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | High | The non-polar, aromatic nature of these solvents closely matches that of the solute, facilitating strong van der Waals interactions. 1,4-dibromobenzene is known to be soluble in toluene and benzene.[2][3] |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | These solvents have appropriate polarity to dissolve many organic compounds and are good solvents for aromatic compounds. 1,4-dibromobenzene is soluble in chloroform.[2][4] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers are effective solvents for a wide range of organic compounds. 1,4-dibromobenzene is soluble in diethyl ether.[2][3][5][6] |
| Polar Aprotic Solvents | Acetone, Ethyl Acetate | Moderate | While more polar, these solvents can still effectively solvate aromatic compounds. 1,4-dibromobenzene is soluble in acetone.[2][3][4] |
| Alcohols | Ethanol, Methanol | Low to Moderate | The polarity of alcohols, particularly methanol, may be too high for optimal solubility of a non-polar compound. 1,4-dibromobenzene is reported to be soluble in about 70 parts of alcohol, suggesting moderate solubility, and freely soluble in hot ethanol.[2][3] |
| Non-polar Aliphatic Hydrocarbons | Hexane, Cyclohexane | Low | The planarity and potential for π-stacking in the aromatic solute are not well-matched with the linear or cyclic aliphatic nature of these solvents. |
| Water | Insoluble | As a non-polar organic molecule, it is expected to be virtually insoluble in a highly polar solvent like water. 1,4-dibromobenzene is practically insoluble in water.[2][3][4][5][6] |
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, the following experimental protocols provide standardized methods for both qualitative and quantitative assessment.
Qualitative Solubility Determination
This method provides a rapid assessment of solubility in various solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., those listed in the table above)
-
Small test tubes or vials (e.g., 13x100 mm)
-
Spatula
-
Vortex mixer
Procedure:
-
Add approximately 2-5 mg of this compound to a clean, dry test tube.
-
Add the selected solvent dropwise, starting with 0.1 mL.
-
After each addition, cap the test tube and vortex for 30-60 seconds.
-
Visually inspect the solution against a dark background to check for undissolved solid.
-
Continue adding the solvent in 0.1 mL increments up to a total volume of 3 mL.
-
Record the solubility as:
-
Soluble: No solid particles are visible.
-
Partially Soluble: Some solid remains, but a noticeable amount has dissolved.
-
Insoluble: No apparent change in the amount of solid.
-
Quantitative Solubility Determination (Shake-Flask Method)
This is a widely accepted method for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
Chosen organic solvent
-
Scintillation vials or other sealable glass containers
-
Analytical balance
-
Orbital shaker or rotator
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent for generating a calibration curve.
-
Add an excess amount of this compound to a vial (enough to ensure a saturated solution with undissolved solid present).
-
Add a known volume of the desired organic solvent to the vial.
-
Seal the vial and place it in a constant temperature bath on an orbital shaker.
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved microcrystals.
-
Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted solution using HPLC or UV-Vis spectrophotometry to determine the concentration of this compound.
-
Back-calculate to determine the concentration in the original saturated solution, which represents the solubility.
Workflow for Solubility Assessment
The following diagram illustrates a typical workflow for assessing the solubility of a research compound like this compound.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. 1,4-Dibromobenzene | 106-37-6 | Benchchem [benchchem.com]
- 3. 1,4-Dibromobenzene | 106-37-6 [chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 1,4-Dibromobenzene: An Essential Compound in Organic Synthesis and Industrial Applications_Chemicalbook [chemicalbook.com]
- 6. wap.guidechem.com [wap.guidechem.com]
Spectroscopic and Synthetic Profile of 1,4-Dibromo-2,5-diethynylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data and synthetic methodology for the rigid, bifunctional aromatic compound, 1,4-Dibromo-2,5-diethynylbenzene. This molecule serves as a valuable building block in the fields of materials science, organic electronics, and medicinal chemistry due to its reactive ethynyl and bromo functionalities, which allow for the construction of complex molecular architectures through various cross-coupling reactions.
Core Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | CDCl₃ | ~7.7 | Singlet | Ar-H |
| ¹H | CDCl₃ | ~3.4 | Singlet | ≡C-H |
| ¹³C | CDCl₃ | ~135 | Singlet | Ar-C |
| ¹³C | CDCl₃ | ~125 | Singlet | Ar-C-Br |
| ¹³C | CDCl₃ | ~84 | Singlet | Ar-C≡C |
| ¹³C | CDCl₃ | ~81 | Singlet | ≡C-H |
Note: Predicted values are based on known substituent effects and data from the trimethylsilyl-protected precursor.
Infrared (IR) Spectroscopy
Table 2: Key IR Absorption Bands for this compound
| Frequency (cm⁻¹) | Intensity | Vibrational Mode |
| ~3300 | Strong, Sharp | ≡C-H stretch (terminal alkyne) |
| ~2100 | Medium, Sharp | C≡C stretch |
| ~1500-1600 | Medium | C=C aromatic ring stretch |
| Below 800 | Strong | C-Br stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 3: Predicted UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| Dichloromethane | ~300-350 | Not Reported |
Note: The extended π-conjugation is expected to result in absorption bands in the near-UV region.
Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process involving the synthesis of a trimethylsilyl (TMS)-protected precursor followed by deprotection.
Synthesis of 1,4-Dibromo-2,5-bis((trimethylsilyl)ethynyl)benzene
This precursor is synthesized via a Sonogashira cross-coupling reaction.[1][2] The Sonogashira reaction is a robust method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3][4]
Materials:
-
1,2,4,5-Tetrabromobenzene
-
(Trimethylsilyl)acetylene
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or another suitable base
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,2,4,5-tetrabromobenzene, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the base, and degas the mixture.
-
Add (trimethylsilyl)acetylene dropwise to the reaction mixture at room temperature.
-
The reaction is then heated to a temperature between 50-80°C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until completion.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield 1,4-Dibromo-2,5-bis((trimethylsilyl)ethynyl)benzene.
Deprotection to Yield this compound
The removal of the TMS protecting groups is typically achieved using a fluoride source or a base.
Materials:
-
1,4-Dibromo-2,5-bis((trimethylsilyl)ethynyl)benzene
-
Tetrabutylammonium fluoride (TBAF) in THF, or potassium carbonate in methanol
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolve 1,4-Dibromo-2,5-bis((trimethylsilyl)ethynyl)benzene in a suitable solvent such as THF or a mixture of DCM and methanol.
-
Add the deprotecting agent (e.g., a solution of TBAF in THF or a solution of potassium carbonate in methanol) to the mixture at room temperature.
-
Stir the reaction for a few hours, monitoring its progress by TLC.
-
Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent like dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield this compound. Further purification can be achieved by recrystallization or column chromatography.
Visualized Synthetic Workflow
The following diagram illustrates the two-step synthesis of this compound.
Caption: Synthetic pathway for this compound.
References
An In-depth Technical Guide on the Thermal Stability of 1,4-Dibromo-2,5-diethynylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dibromo-2,5-diethynylbenzene is an aromatic compound featuring a central benzene ring substituted with two bromine atoms and two ethynyl groups. This substitution pattern imparts a unique combination of reactivity and potential for the formation of advanced materials. The ethynyl groups can undergo various reactions, including polymerization and cross-linking, which are often thermally initiated. The bromine atoms can also influence the molecule's reactivity and thermal decomposition pathways. Understanding the thermal stability of this compound is crucial for its application in materials science, particularly in the synthesis of heat-resistant polymers and carbonaceous materials, as well as for ensuring safe handling and processing at elevated temperatures.
Thermal Behavior of the Parent Compound: 1,4-Diethynylbenzene (DEB)
The thermal behavior of 1,4-diethynylbenzene is primarily characterized by its propensity to undergo exothermic polymerization at elevated temperatures. Dynamic and isothermal differential scanning calorimetry (DSC) studies on polyarylacetylene (PAA) prepolymers synthesized from DEB reveal that the curing process, which involves the reaction of the ethynyl groups, begins at approximately 120°C.[1] This exothermic process reaches a maximum rate around 210°C and is complete by about 300°C.[1]
Due to a high enthalpy of formation, the thermal degradation of 1,4-diethynylbenzene to carbon and hydrogen is accompanied by a significant release of heat.[2] This property makes it a candidate for use in high-energy solid fuels.[2] The thermally initiated polymerization of DEB has been studied under isothermal conditions in the temperature range of 90-150°C.[3]
Table 1: Thermal Properties of 1,4-Diethynylbenzene (DEB) Prepolymer Curing
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | End Temperature (°C) |
| Exothermic Polymerization | ~120 | ~210 | ~300 |
Data sourced from studies on the curing of DEB prepolymers.[1]
Anticipated Influence of Bromo-Substituents on Thermal Stability
The presence of two bromine atoms on the benzene ring is expected to influence the thermal stability of this compound in several ways:
-
Increased Molecular Weight: The higher molecular weight of the bromo-substituted compound will result in a lower volatility compared to DEB.
-
Electronic Effects: Bromine is an electron-withdrawing group via induction but an electron-donating group via resonance. These electronic effects can influence the reactivity of the ethynyl groups towards thermal polymerization.
-
Carbon-Bromine Bond Scission: At higher temperatures, the C-Br bonds may undergo homolytic or heterolytic cleavage. The generally accepted mechanism for the thermal decomposition of aryl halides can involve the formation of highly reactive intermediates.[4]
-
Steric Hindrance: The bromine atoms, being relatively bulky, may sterically hinder intermolecular interactions and polymerization of the ethynyl groups.[5]
The overall thermal stability will be a balance of these factors. It is plausible that the initial thermal events will be dominated by the polymerization of the ethynyl groups, similar to DEB. At higher temperatures, decomposition involving the C-Br bonds would occur.
Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability of this compound, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.
4.1 Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature at which the material begins to decompose and to quantify its mass loss as a function of temperature.
-
Apparatus: A calibrated thermogravimetric analyzer.
-
Procedure:
-
Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a tared TGA pan (e.g., platinum or alumina).
-
Place the pan into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heat the sample from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min).
-
Record the sample mass as a function of temperature.
-
The resulting TGA curve will show the onset temperature of decomposition (Tonset) and the percentage of weight loss at different temperatures.
-
4.2 Differential Scanning Calorimetry (DSC)
-
Objective: To identify thermal transitions such as melting, crystallization, and polymerization, and to measure the enthalpy changes associated with these processes.
-
Apparatus: A calibrated differential scanning calorimeter.
-
Procedure:
-
Accurately weigh a small sample (typically 2-5 mg) of this compound into a DSC pan (e.g., aluminum).
-
Seal the pan hermetically. An empty, hermetically sealed pan is used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the differential heat flow between the sample and the reference as a function of temperature.
-
The resulting DSC thermogram will show endothermic peaks for melting and exothermic peaks for polymerization or decomposition.
-
Visualizations
The following diagrams illustrate the logical workflow for assessing thermal stability and the potential thermal reaction pathways for this compound.
Caption: Workflow for Thermal Stability Assessment.
Caption: Potential Thermal Reaction Pathways.
Conclusion
While direct experimental data on the thermal stability of this compound is currently lacking in the public domain, an analysis based on its parent compound, 1,4-diethynylbenzene, and the known effects of halogen substituents provides a strong predictive framework. It is anticipated that the compound will undergo exothermic polymerization at moderately elevated temperatures, followed by decomposition at higher temperatures. The precise temperatures and characteristics of these transitions must be determined experimentally using techniques such as TGA and DSC. The protocols and logical frameworks provided in this guide offer a robust starting point for such an investigation, which is essential for the safe and effective application of this promising molecule in advanced materials development.
References
An In-depth Technical Guide to 1,4-Dibromo-2,5-diethynylbenzene: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,4-Dibromo-2,5-diethynylbenzene, a versatile building block in the fields of materials science and organic synthesis. While a definitive historical account of its initial discovery remains elusive in publicly accessible literature, its synthesis has been achieved through established organometallic cross-coupling reactions. This document details the prevalent synthetic methodologies, including key experimental protocols, and summarizes the known physicochemical properties of the compound and its precursors. Furthermore, this guide explores its current and potential applications, particularly in the development of advanced materials.
Introduction
Physicochemical Properties
The known properties of this compound and its key synthetic intermediate are summarized in the table below. Spectroscopic data for the final compound is not widely reported in publicly available literature; however, data for its precursors provides insight into its structural characterization.
Table 1: Physicochemical Data
| Property | This compound | 1,4-Dibromo-2,5-bis[2-(trimethylsilyl)ethynyl]benzene |
| CAS Number | 478190-80-6[1] | 478190-79-3 |
| Molecular Formula | C₁₀H₄Br₂[1] | C₁₆H₂₀Br₂Si₂ |
| Molecular Weight | 283.95 g/mol [1] | 428.31 g/mol |
| Appearance | Not widely reported | White to light yellow powder/crystal |
| Melting Point | Not widely reported | 121 °C |
| ¹H NMR | Not widely reported | Not widely reported |
| ¹³C NMR | Not widely reported | Not widely reported |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound involves a two-step process: a Sonogashira coupling reaction to introduce the protected ethynyl groups, followed by a deprotection step. A common starting material for this synthesis is a 1,4-dibromo-2,5-dihalogenated benzene, such as 1,4-dibromo-2,5-diiodobenzene.
Synthesis of the Precursor: 1,4-Dibromo-2,5-diiodobenzene
A precursor for the Sonogashira coupling, 1,4-dibromo-2,5-diiodobenzene, can be synthesized from 1,4-dibromobenzene through a multi-step process involving nitration, reduction, iodination, and a diazotization-iodination sequence.[2]
Step 1: Sonogashira Coupling for the Synthesis of 1,4-Dibromo-2,5-bis[2-(trimethylsilyl)ethynyl]benzene
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst.[3] In this step, 1,4-dibromo-2,5-diiodobenzene is reacted with a protected alkyne, typically ethynyltrimethylsilane, to yield the silyl-protected intermediate.
Experimental Protocol (Adapted from similar syntheses):
-
Materials: 1,4-dibromo-2,5-diiodobenzene, ethynyltrimethylsilane, copper(I) iodide (CuI), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a suitable solvent and base (e.g., triethylamine or a mixture of THF and triethylamine).[4]
-
Procedure:
-
To a reaction flask, add 1,4-dibromo-2,5-diiodobenzene, CuI, and Pd(PPh₃)₄ in triethylamine.[4]
-
Degas the mixture through several freeze-pump-thaw cycles and flush with an inert gas like argon.[4]
-
Add ethynyltrimethylsilane to the reaction mixture.[4]
-
Heat the reaction mixture under an inert atmosphere (e.g., at 70 °C) for a specified period (e.g., 12 hours).[4]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, filter to remove insoluble salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Caption: Sonogashira coupling reaction for the synthesis of the protected intermediate.
Step 2: Deprotection to Yield this compound
The trimethylsilyl (TMS) protecting groups are removed to yield the final product. This is typically achieved by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base like potassium carbonate in methanol.
Experimental Protocol (General Procedure):
-
Materials: 1,4-Dibromo-2,5-bis[2-(trimethylsilyl)ethynyl]benzene, a deprotecting agent (e.g., potassium carbonate or TBAF), and a suitable solvent (e.g., methanol or THF).
-
Procedure:
-
Dissolve 1,4-Dibromo-2,5-bis[2-(trimethylsilyl)ethynyl]benzene in a suitable solvent.
-
Add the deprotecting agent to the solution.
-
Stir the reaction mixture at room temperature until the deprotection is complete, as monitored by TLC.
-
Quench the reaction (if necessary) and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product, if necessary, by recrystallization or column chromatography.
-
Caption: Deprotection of the silyl-protected intermediate to yield the final product.
Applications in Research and Development
This compound serves as a critical building block for the synthesis of various functional organic materials. Its rigid structure and the presence of reactive sites make it an attractive component for:
-
Organic Electronics: The diethynyl functionality allows for its incorporation into conjugated polymers and oligomers, which are key components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The bromine atoms can be further functionalized to tune the electronic properties of the resulting materials.
-
Porous Organic Polymers (POPs) and Metal-Organic Frameworks (MOFs): The linear, rigid nature of the molecule makes it an excellent linker for the construction of porous materials with high surface areas, which have potential applications in gas storage, separation, and catalysis.
-
Drug Discovery and Development: While direct applications in drug development are not prominent, the core structure can be elaborated to synthesize complex molecules with potential biological activity. The diethynyl groups are amenable to "click chemistry" reactions, which are widely used in medicinal chemistry for the rapid synthesis of compound libraries.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in materials science and organic synthesis. While its formal discovery is not well-documented, its synthesis is readily achievable through established synthetic protocols, primarily involving the Sonogashira coupling reaction. The ability to selectively functionalize both the bromo and ethynyl groups provides a powerful platform for the design and synthesis of novel organic materials with tailored properties for a wide range of applications, from advanced electronics to porous materials. Further research into this compound and its derivatives is likely to uncover new and exciting applications in various scientific and technological fields.
References
Methodological & Application
Application Notes and Protocols for Sonogashira Coupling of 1,4-Dibromo-2,5-diethynylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,4-Dibromo-2,5-diethynylbenzene in Sonogashira coupling reactions. This versatile building block is a key component in the synthesis of advanced materials, including conjugated polymers and graphdiyne precursors, which are of significant interest in electronics, materials science, and drug delivery.
Introduction to Sonogashira Coupling
The Sonogashira reaction is a powerful cross-coupling method used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[3] The mild reaction conditions make it suitable for the synthesis of complex molecules.[2]
This compound is a bifunctional monomer that can undergo Sonogashira coupling at either the bromo or the ethynyl groups, depending on the reaction partner. This allows for the formation of linear polymers, macrocycles, and other complex architectures.
Key Applications
The primary application of this compound in Sonogashira coupling is in the synthesis of poly(p-phenyleneethynylene)s (PPEs) and related conjugated polymers. These materials are investigated for their potential use in:
-
Organic light-emitting diodes (OLEDs)
-
Organic photovoltaics (OPVs)
-
Organic field-effect transistors (OFETs)
-
Chemical sensors
-
Nanomaterials
General Reaction Scheme
The Sonogashira polycondensation of a dibromoarene with a diethynylarene is a common method for synthesizing PPEs. In the context of this compound, it can react with a di-bromo aromatic compound to form a polymer.
Caption: General Sonogashira polycondensation reaction.
Experimental Protocols
Protocol 1: Sonogashira Polymerization of 1,4-Diethynyl-2,5-bis(hexyloxy)benzene with 1,4-Dibromo-2,5-bis(hexyloxy)benzene
This protocol is adapted from typical procedures for the synthesis of poly(2,5-dialkoxy-p-phenyleneethynylene)s.
Materials:
-
1,4-Diethynyl-2,5-bis(hexyloxy)benzene
-
1,4-Dibromo-2,5-bis(hexyloxy)benzene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Toluene (anhydrous)
-
Diisopropylamine (i-Pr₂NH)
-
Methanol
-
Argon (or Nitrogen) gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk line)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 1,4-diethynyl-2,5-bis(hexyloxy)benzene (1.0 mmol), 1,4-dibromo-2,5-bis(hexyloxy)benzene (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), copper(I) iodide (0.04 mmol, 4 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).
-
Add anhydrous toluene (10 mL) and diisopropylamine (5 mL) via syringe.
-
The reaction mixture is stirred at 60-80 °C for 24-48 hours under an argon atmosphere. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
After cooling to room temperature, the reaction mixture is poured into a large excess of methanol (200 mL) with vigorous stirring to precipitate the polymer.
-
The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum.
-
Further purification can be achieved by redissolving the polymer in a minimal amount of a suitable solvent (e.g., toluene or chloroform) and reprecipitating it into methanol.
Data Presentation:
| Parameter | Value |
| Monomer 1 | 1,4-Diethynyl-2,5-bis(hexyloxy)benzene |
| Monomer 2 | 1,4-Dibromo-2,5-bis(hexyloxy)benzene |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ |
| Catalyst Loading | 2 mol% |
| Cu Co-catalyst | CuI |
| Co-catalyst Loading | 4 mol% |
| Ligand | PPh₃ |
| Ligand Loading | 8 mol% |
| Base | Diisopropylamine |
| Solvent | Toluene/Diisopropylamine |
| Temperature | 60-80 °C |
| Reaction Time | 24-48 h |
| Typical Yield | > 90% |
Experimental Workflow
The following diagram illustrates a typical workflow for the Sonogashira polymerization.
Caption: Experimental workflow for Sonogashira polymerization.
Signaling Pathways (Catalytic Cycle)
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Conclusion
This compound is a valuable monomer for the synthesis of conjugated polymers via Sonogashira coupling. The protocols and data presented here, based on closely related soluble derivatives, provide a solid foundation for researchers to develop synthetic strategies for novel materials. Careful consideration of solubility and optimization of reaction conditions will be key to successfully utilizing this versatile building block.
References
Application Notes and Protocols for 1,4-Dibromo-2,5-diethynylbenzene in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential polymerization of 1,4-dibromo-2,5-diethynylbenzene. While direct literature on the polymerization of this specific monomer is scarce, this document outlines protocols based on well-established methods for the parent monomer, 1,4-diethynylbenzene (p-DEB), and related substituted analogs. The bromine substituents on the aromatic ring are anticipated to influence the polymer's properties, offering opportunities for post-polymerization modification and tuning of material characteristics.
Monomer Synthesis: this compound
The target monomer, this compound, is not readily commercially available. A plausible synthetic route is a twofold Sonogashira cross-coupling reaction. A suitable starting material would be 1,2,4,5-tetrabromobenzene, where the higher reactivity of the C-Br bonds at positions 1 and 4 can be exploited for selective coupling with a protected acetylene source, followed by deprotection.
Diagram of Monomer Synthesis
Caption: Synthetic route to this compound.
Experimental Protocol: Monomer Synthesis via Sonogashira Coupling
Materials:
-
1,2,4,5-Tetrabromobenzene
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Procedure:
-
Sonogashira Coupling:
-
To a dry Schlenk flask under an inert atmosphere, add 1,2,4,5-tetrabromobenzene (1 equivalent), Pd(PPh₃)₂Cl₂ (0.02 equivalents), and CuI (0.04 equivalents).
-
Add anhydrous THF and anhydrous Et₃N (5 equivalents).
-
To this stirred suspension, add trimethylsilylacetylene (2.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 65 °C and stir for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and filter to remove the triethylammonium bromide salt.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
-
Deprotection:
-
Dissolve the purified 1,4-dibromo-2,5-bis(trimethylsilylethynyl)benzene in a mixture of THF and methanol.
-
Add potassium carbonate (3-4 equivalents) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound. The product should be purified by recrystallization or column chromatography.
-
Polymer Synthesis from this compound
The presence of both bromo and ethynyl functionalities allows for several polymerization strategies. Here, we propose two primary methods: Sonogashira cross-coupling polymerization and anionic polymerization.
Diagram of General Polymerization Workflow
Caption: General workflow for polymer synthesis and characterization.
Protocol 1: Sonogashira Cross-Coupling Polymerization (with a Co-monomer)
This method involves the reaction of the dibromo-diethynyl monomer with a diethynyl co-monomer to form a conjugated polymer.
Materials:
-
This compound
-
Aromatic diethynyl co-monomer (e.g., 1,4-diethynylbenzene)
-
Pd(PPh₃)₂Cl₂
-
CuI
-
Anhydrous solvent (e.g., THF/Et₃N mixture)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve equimolar amounts of this compound and the diethynyl co-monomer in a mixture of anhydrous THF and Et₃N (e.g., 5:1 v/v).
-
Add Pd(PPh₃)₂Cl₂ (0.02 equivalents) and CuI (0.04 equivalents) to the solution.
-
Heat the reaction mixture to 50-65 °C and stir for 24-72 hours. The formation of a precipitate may indicate polymer growth.
-
After the reaction, pour the mixture into a large volume of a non-solvent (e.g., methanol) to precipitate the polymer.
-
Collect the polymer by filtration, wash thoroughly with methanol and other solvents to remove residual catalyst and oligomers.
-
Dry the polymer under vacuum.
Protocol 2: Anionic Polymerization
Based on the anionic polymerization of 1,4-diethynylbenzene, this method would polymerize the ethynyl groups.[1][2][3]
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous polar aprotic solvent (e.g., Hexamethylphosphoramide (HMPA) or Tetrahydrofuran (THF))
Procedure:
-
In a flame-dried Schlenk flask under a strictly inert atmosphere, dissolve the this compound monomer in the anhydrous solvent.
-
Cool the solution to a low temperature (e.g., -78 °C to 0 °C).
-
Slowly add a solution of n-BuLi (as an initiator) dropwise with vigorous stirring. The monomer-to-initiator ratio will influence the molecular weight.
-
Allow the reaction to proceed for several hours at the low temperature.
-
Quench the polymerization by adding a proton source, such as methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or water).
-
Collect the polymer by filtration, wash it to remove initiator residues, and dry it under vacuum.
Data Presentation: Expected Polymer Properties
The properties of poly(this compound) are expected to be analogous to those of poly(1,4-diethynylbenzene) (p-DEB), with modifications due to the bromine substituents. The following table summarizes the known properties of p-DEB and the anticipated properties of its brominated derivative.
| Property | Poly(1,4-diethynylbenzene) (p-DEB) Data | Expected Properties of Poly(this compound) |
| Molecular Weight (Mn) | Varies with method; up to ~2900 g/mol reported for some soluble fractions.[4] | Potentially similar or lower due to steric hindrance from bromine atoms affecting polymerization. |
| Polydispersity Index (PDI) | Typically broad for step-growth (e.g., Sonogashira) or uncontrolled chain-growth polymerizations. | Likely to be broad, depending on the polymerization method. |
| Solubility | Generally poor in common organic solvents, soluble fractions can be obtained.[2] | Solubility might be slightly improved due to the disruption of packing by bromine atoms, but high rigidity could still lead to low solubility. |
| Thermal Stability (TGA) | High thermal stability, with decomposition temperatures often above 400 °C and high char yields.[3] | Expected to have very high thermal stability and potentially enhanced flame-retardant properties due to the presence of bromine. |
| Glass Transition (Tg) | Often not observed due to high rigidity and cross-linking upon heating. | Likely to be very high or not observable. |
| Electronic Properties | Conjugated backbone leads to semiconducting properties, which can be tuned by doping. | The bromine atoms, being electron-withdrawing, could lower the HOMO/LUMO levels of the polymer, affecting its electronic and optical properties. |
Application Notes
Polymers derived from this compound are promising materials for a range of advanced applications, leveraging the properties of the poly(phenylene ethynylene) backbone and the functionality of the bromine substituents.
-
Precursors for Carbon Materials: Like p-DEB, the brominated polymer is expected to have a high char yield, making it a suitable precursor for producing high-performance carbon materials, potentially with a porous structure.[3]
-
Flame-Retardant Materials: The high bromine content would inherently impart flame-retardant properties to the polymer, making it attractive for applications where fire safety is critical.
-
Functional Materials via Post-Polymerization Modification: The C-Br bonds on the polymer backbone serve as reactive sites for post-polymerization modification. They can be converted to other functional groups via reactions like Suzuki or Stille coupling, allowing for the synthesis of a wide range of functional polymers with tailored properties for applications in sensors, catalysis, or organic electronics.
-
High Refractive Index Polymers: The presence of heavy bromine atoms is likely to increase the refractive index of the polymer, which could be beneficial for optical applications.
-
Drug Delivery and Biomedical Applications: While the direct application in drug development is not immediately obvious, the rigid, conjugated backbone could be explored for creating nanostructures for drug delivery. The functionalizable bromine atoms could be used to attach targeting ligands or therapeutic agents. However, biocompatibility and toxicity would need to be thoroughly investigated.
References
- 1. DSpace [dr.lib.iastate.edu]
- 2. mdpi.com [mdpi.com]
- 3. Anionic Polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of a Diacetylene-Linked Covalent Organic Framework from 1,4-Dibromo-2,5-diethynylbenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a proposed experimental protocol for the synthesis of a novel covalent organic framework (COF) using 1,4-Dibromo-2,5-diethynylbenzene as an AB-type monomer. The synthetic strategy is based on the well-established Sonogashira cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds between terminal alkynes and aryl halides.[1][2][3] The resulting framework is a diacetylene-linked COF, a class of materials with promising applications in electronics, photocatalysis, and biomedicine.[4][5] While a direct synthesis of a COF from this specific monomer is not yet extensively documented, this protocol provides a robust starting point based on analogous polymerization reactions.[6]
Application Notes
The unique structural features of a COF derived from this compound, characterized by a highly conjugated diacetylene backbone and inherent porosity, suggest a range of potential applications relevant to materials science and drug development.
Key Potential Properties:
-
High Surface Area and Porosity: Like other COFs, the material is expected to possess a large surface area and a tunable pore size, making it a candidate for gas storage, separation, and as a nanocarrier for drug molecules.
-
Semiconductivity and Photoconductivity: The extended π-conjugation conferred by the phenylene and diacetylene units is predicted to result in a low optical bandgap and photoconductive properties. These characteristics are highly desirable for applications in organic electronics and photocatalysis.
-
Chemical and Thermal Stability: The strong covalent bonds forming the framework are anticipated to provide significant chemical and thermal stability, crucial for applications in harsh environments and for long-term device performance.
-
Biocompatibility: Carbon-based nanomaterials, including graphdiyne and related structures, have shown potential for biomedical applications.[4] Further functionalization could enhance biocompatibility and enable targeted drug delivery.
Potential Applications in Drug Development and Beyond:
-
Drug Delivery Systems: The porous structure of the COF could be utilized to encapsulate and deliver therapeutic agents. The release of the drug could potentially be triggered by external stimuli such as light, leveraging the material's photoresponsive properties.
-
Photodynamic Therapy (PDT): A diacetylene-linked COF could act as a photosensitizer, generating reactive oxygen species upon light irradiation to induce cancer cell death.
-
Biosensing: The electronic properties of the COF could be exploited for the development of sensitive and selective biosensors for the detection of biomolecules.
-
Heterogeneous Catalysis: The framework can be a support for catalytically active metal nanoparticles or organocatalysts, with the porous structure facilitating reactant access and product removal.
Quantitative Data for Analogous Diacetylene-Linked Materials
The following table summarizes key performance metrics for graphdiyne (GDY), a related 2D carbon allotrope composed of sp- and sp2-hybridized carbon atoms, to provide an expectation of the potential properties of the proposed COF.[5][7]
| Property | Reported Value for Graphdiyne (GDY) and related materials | Reference(s) |
| BET Surface Area | Up to 620 m²/g | [5] |
| Pore Size | Uniform pores, theoretically tunable | [5] |
| Electrical Conductivity | Up to 3180 S/m for single-crystal GDY films on graphene | [4] |
| Optical Bandgap | ~1.2 - 2.2 eV (tunable) | [5] |
| Thermal Stability | Stable up to ~250 °C in air | [5] |
Experimental Protocols
This section outlines a detailed, albeit proposed, experimental protocol for the synthesis and characterization of a diacetylene-linked COF from this compound via Sonogashira self-coupling polymerization.
Protocol 1: Synthesis of Diacetylene-Linked COF
1. Materials:
-
This compound (monomer)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diisopropylamine (DIPA)
-
Methanol
-
Acetone
-
Chloroform
2. Equipment:
-
Schlenk flask
-
Magnetic stirrer with heating mantle
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
-
Cannula for liquid transfer
-
Centrifuge
-
Soxhlet extractor
-
Vacuum oven
3. Procedure:
-
Reaction Setup: In a 100 mL Schlenk flask, add this compound (e.g., 100 mg, 0.35 mmol), Pd(PPh₃)₂Cl₂ (e.g., 5 mol%), CuI (e.g., 10 mol%), and PPh₃ (e.g., 20 mol%).
-
Degassing: Seal the flask and subject it to three cycles of vacuum-backfill with an inert gas (Argon or Nitrogen) to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add a degassed mixture of anhydrous DMF (e.g., 20 mL) and anhydrous DIPA (e.g., 10 mL) via cannula.
-
Polymerization: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress can be monitored by the formation of a precipitate. The reaction is typically allowed to proceed for 48-72 hours.
-
Isolation: After cooling to room temperature, the solid product is collected by centrifugation.
-
Purification:
-
Wash the collected solid sequentially with methanol, acetone, and chloroform to remove any unreacted monomer, oligomers, and catalyst residues.
-
Perform a Soxhlet extraction of the solid with methanol for 24 hours, followed by acetone for 24 hours.
-
-
Drying: Dry the purified COF powder in a vacuum oven at 80 °C overnight.
Protocol 2: Characterization of the Synthesized COF
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the formation of the diacetylene linkage and the disappearance of the terminal alkyne and C-Br bonds.
-
Sample Preparation: Prepare a KBr pellet of the dried COF powder.
-
Analysis: Look for the characteristic C≡C stretching vibration of the diacetylene linkage (around 2100-2200 cm⁻¹) and the disappearance of the terminal ≡C-H stretching (around 3300 cm⁻¹) and C-Br stretching vibrations.
2. Powder X-ray Diffraction (PXRD):
-
Purpose: To assess the crystallinity and determine the structure of the COF.
-
Sample Preparation: Mount the dried COF powder on a sample holder.
-
Analysis: A crystalline COF will exhibit distinct diffraction peaks. The peak positions can be compared with simulated patterns to elucidate the crystal structure.
3. Gas Adsorption (BET Analysis):
-
Purpose: To determine the specific surface area and pore size distribution.
-
Procedure: Perform nitrogen adsorption-desorption measurements at 77 K after degassing the sample under vacuum.
-
Analysis: Calculate the Brunauer-Emmett-Teller (BET) surface area from the adsorption isotherm.
4. Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability of the COF.
-
Procedure: Heat the sample under a nitrogen atmosphere from room temperature to 800 °C at a constant heating rate.
-
Analysis: The temperature at which significant weight loss occurs indicates the decomposition temperature.
5. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM):
-
Purpose: To visualize the morphology and microstructure of the COF.
-
Sample Preparation: Disperse the COF powder in a suitable solvent and drop-cast onto a silicon wafer (for SEM) or a carbon-coated copper grid (for TEM).
Visualizations
Caption: Proposed synthesis of a diacetylene-linked COF.
Caption: Simplified Sonogashira catalytic cycle.
Caption: General experimental workflow for COF synthesis.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Graphdiyne-Related Materials in Biomedical Applications and Their Potential in Peripheral Nerve Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Graphdiyne: synthesis, properties, and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Structural Characterization and Identification of Graphdiyne and Graphdiyne-Based Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Porous Organic Polymers from 1,4-Dibromo-2,5-diethynylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction to Porous Organic Polymers (POPs)
Porous organic polymers (POPs) are a class of materials characterized by their highly cross-linked, porous structures, and large surface areas. These properties make them attractive for a variety of applications, including gas storage and separation, catalysis, and drug delivery.[1][2] The synthesis of POPs often involves the use of rigid aromatic building blocks, which through strong covalent bonds, form robust and stable networks. One such promising monomer for the synthesis of POPs is 1,4-Dibromo-2,5-diethynylbenzene, which possesses both bromo and ethynyl functional groups, making it suitable for self-condensation reactions like the Sonogashira coupling.
The Sonogashira cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl halides and sp-hybridized carbon atoms of terminal alkynes.[3] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. By employing a monomer that contains both functionalities, a highly cross-linked porous polymer can be synthesized.
Proposed Experimental Protocol: Sonogashira Homocoupling of this compound
This protocol describes a proposed method for the synthesis of a porous organic polymer via the Sonogashira homocoupling of this compound. This procedure is based on established methods for similar monomers and should be optimized for best results.
Materials:
-
This compound (Monomer)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
-
Acetone
-
Chloroform
-
Schlenk flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert gas (Argon or Nitrogen) supply
-
Soxhlet extraction apparatus
Procedure:
-
Reaction Setup: In a dry 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 3.52 mmol), Pd(PPh₃)₂Cl₂ (74 mg, 0.106 mmol, 3 mol%), and CuI (20 mg, 0.106 mmol, 3 mol%).
-
Solvent and Base Addition: Under a counterflow of inert gas, add a mixture of anhydrous toluene (20 mL) and anhydrous DMF (10 mL), followed by triethylamine (10 mL).
-
Polymerization: The reaction mixture is degassed by three freeze-pump-thaw cycles. The flask is then heated to 80 °C and stirred under an inert atmosphere for 48 hours. The formation of a solid precipitate should be observed.
-
Work-up and Purification: After cooling to room temperature, the solid product is collected by filtration. The collected solid is then washed sequentially with methanol, acetone, and chloroform to remove any unreacted monomer, catalyst, and oligomers.
-
Soxhlet Extraction: The crude polymer is further purified by Soxhlet extraction with methanol for 24 hours, followed by acetone for 24 hours.
-
Drying: The purified porous organic polymer is dried in a vacuum oven at 80 °C overnight.
Characterization:
The resulting porous organic polymer can be characterized by various techniques to determine its structure, porosity, and thermal stability.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the polymer and the disappearance of the terminal alkyne C-H stretch.
-
Solid-state ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR Spectroscopy: To elucidate the polymer structure.
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area, pore volume, and pore size distribution from N₂ adsorption-desorption isotherms at 77 K.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology of the polymer.
Data Presentation: Typical Properties of POPs from Related Monomers
While specific data for the polymer derived from this compound is not yet available in the literature, the following table summarizes typical properties of porous organic polymers synthesized from structurally similar monomers, such as 1,4-diethynylbenzene and various dibromobenzenes, via Sonogashira or similar cross-coupling reactions.
| Polymer System | Monomers | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Size (nm) | Reference |
| CMP-1 | 1,3,5-Triethynylbenzene, 1,4-Dibromobenzene | 842 | 0.52 | ~1.5 | [4] |
| HCMP-2 | 1,4-Diethynylbenzene | 827 | 0.48 | ~1.4 | [4] |
| PAF-5 | 1,3,5-Tris(4-bromophenyl)benzene | 1503 | 0.85 | ~1.8 | [4] |
| P(1,4-DEB) | 1,4-Diethynylbenzene | up to 1007 | - | micro/mesoporous | [5] |
Application Notes
Potential as a Drug Delivery Vehicle
Porous organic polymers are promising candidates for drug delivery systems due to their high surface area, tunable porosity, and the potential for functionalization.[2] The porous network of the polymer synthesized from this compound could serve as a scaffold for loading therapeutic agents.
-
Drug Loading: Drugs can be loaded into the pores of the POP through methods such as incipient wetness impregnation or solvent evaporation. The high surface area allows for a potentially high drug loading capacity.
-
Controlled Release: The release of the drug from the polymer matrix can be controlled by the pore size and the interactions between the drug and the polymer framework. Functionalization of the polymer with specific chemical groups could enable stimuli-responsive drug release (e.g., pH, light, or temperature).
Potential in Heterogeneous Catalysis
The robust nature and high surface area of POPs make them excellent supports for catalytic species.[6] The polymer derived from this compound could be utilized in catalysis in several ways:
-
Support for Metal Nanoparticles: The porous network can host and stabilize metal nanoparticles, preventing their aggregation and enhancing their catalytic activity and recyclability. For instance, palladium nanoparticles could be supported for use in various cross-coupling reactions.[3]
-
Intrinsic Catalytic Activity: The aromatic and electron-rich nature of the polymer backbone itself may exhibit catalytic activity for certain organic transformations.
-
Post-Synthetic Modification: The residual bromo groups on the polymer backbone could be further functionalized with catalytic moieties.
Visualizations
Caption: General schematic of Sonogashira cross-coupling polymerization.
Caption: Experimental workflow for the synthesis of the porous organic polymer.
References
- 1. Advances in porous organic polymers: syntheses, structures, and diverse applications - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. uvadoc.uva.es [uvadoc.uva.es]
Application Notes and Protocols: Synthesis of Graphdiyne Analogues using 1,4-Dibromo-2,5-diethynylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Graphdiyne, a fascinating two-dimensional carbon allotrope, has garnered significant attention due to its unique electronic, optical, and mechanical properties. Its structure, characterized by a network of sp- and sp²-hybridized carbon atoms forming pores of uniform size, makes it a promising material for applications in electronics, catalysis, energy storage, and biomedical devices. The synthesis of graphdiyne and its analogues often involves the use of aromatic precursors with multiple ethynyl groups. This document provides detailed application notes and experimental protocols for the synthesis of graphdiyne analogues using 1,4-Dibromo-2,5-diethynylbenzene as a key building block. This precursor offers the potential for creating diverse polymeric structures through well-established cross-coupling and homocoupling reactions.
Synthetic Strategies
The synthesis of graphdiyne analogues from this compound primarily relies on two powerful C-C bond-forming reactions: Sonogashira cross-coupling and Glaser-Hay oxidative homocoupling. These methods allow for the creation of extended π-conjugated systems, which are the fundamental structural motifs of graphdiyne-like materials.
A generalized synthetic approach involves the polymerization of the monomer, this compound, either with itself (homopolymerization) or with a co-monomer. The bromine atoms and terminal alkyne groups on the monomer serve as reactive handles for these polymerization reactions.
Key Experiments and Protocols
This section outlines detailed experimental protocols for two primary synthetic routes for producing graphdiyne analogues from this compound.
Protocol 1: Sonogashira Cross-Coupling Polymerization
This protocol describes the synthesis of a graphdiyne analogue via a Sonogashira cross-coupling reaction. This reaction involves the coupling of the terminal alkynes of one monomer with the aryl bromides of another, typically catalyzed by a palladium complex and a copper(I) co-catalyst.
Materials:
-
This compound
-
Palladium(II) bis(triphenylphosphine) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Diisopropylamine (DIPA) or Triethylamine (TEA)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Methanol
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, under an inert atmosphere of argon or nitrogen, dissolve this compound (1.0 eq) in a mixture of anhydrous toluene and DIPA (e.g., 4:1 v/v).
-
Catalyst Addition: To the stirred solution, add Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), CuI (0.04-0.10 eq), and PPh₃ (0.08-0.20 eq).
-
Reaction Execution: Heat the reaction mixture to a specified temperature (typically between 60-90 °C) and stir for 24-72 hours. The progress of the polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC) if soluble oligomers are expected.
-
Work-up and Purification:
-
After cooling to room temperature, filter the reaction mixture to remove any insoluble catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the polymer by adding the concentrated solution dropwise into a non-solvent such as methanol.
-
Collect the precipitate by filtration, wash thoroughly with methanol, and dry under vacuum at a moderate temperature (e.g., 40-60 °C).
-
Expected Outcome:
The resulting polymer is typically a solid powder, the color of which can range from yellow to dark brown, depending on the extent of conjugation and the presence of impurities. The solubility of the polymer will depend on the degree of cross-linking.
Protocol 2: Glaser-Hay Homocoupling Polymerization
This protocol details the synthesis of a graphdiyne analogue through the oxidative homocoupling of the terminal alkyne groups of this compound. This reaction is typically catalyzed by a copper(I) salt in the presence of an amine base and an oxidant (usually oxygen from the air).
Materials:
-
This compound
-
Copper(I) chloride (CuCl) or Copper(I) iodide (CuI)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Pyridine or Dichloromethane (DCM) as solvent
-
Oxygen or Air
-
Methanol
-
Hydrochloric acid (HCl), dilute solution
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in the chosen solvent (e.g., pyridine) in a round-bottom flask.
-
Catalyst Addition: Add CuCl (0.1-0.2 eq) and TMEDA (0.1-0.2 eq) to the solution.
-
Reaction Execution: Vigorously stir the reaction mixture while bubbling a slow stream of oxygen or air through it for 12-48 hours at room temperature or slightly elevated temperatures (e.g., 40-50 °C).
-
Work-up and Purification:
-
Quench the reaction by adding a dilute aqueous solution of HCl to protonate the amine and precipitate the polymer.
-
Collect the solid product by filtration.
-
Wash the polymer sequentially with water, methanol, and then a suitable organic solvent like acetone to remove unreacted monomer and catalyst residues.
-
Dry the purified polymer under vacuum.
-
Expected Outcome:
This method often yields a cross-linked, insoluble polymer network. The material is typically a dark-colored solid.
Data Presentation
The following table summarizes typical quantitative data obtained from the synthesis of graphdiyne analogues using this compound, based on analogous systems reported in the literature. Actual results may vary depending on the specific reaction conditions and purity of the starting materials.
| Parameter | Sonogashira Polymerization | Glaser-Hay Homocoupling |
| Yield (%) | 60 - 90 | 70 - 95 |
| Molecular Weight (Mn) | 5,000 - 20,000 g/mol (for soluble fractions) | Generally insoluble/cross-linked |
| Polydispersity Index (PDI) | 1.5 - 3.0 (for soluble fractions) | Not applicable |
| Reaction Temperature (°C) | 60 - 90 | 25 - 50 |
| Reaction Time (h) | 24 - 72 | 12 - 48 |
Visualizations
The following diagrams illustrate the synthetic pathways and experimental workflows described in this document.
Caption: Workflow for Sonogashira polymerization.
Caption: Workflow for Glaser-Hay homocoupling.
Caption: Catalytic cycles for polymerization.
Application Notes and Protocols for the Functionalization of 1,4-Dibromo-2,5-diethynylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the functionalization of 1,4-dibromo-2,5-diethynylbenzene, a versatile building block for advanced materials and potential therapeutic agents. The unique structure, featuring both reactive bromine atoms and terminal alkyne groups, allows for selective and sequential modifications through various cross-coupling reactions.
Application in Organic Electronics: Synthesis of Conjugated Polymers for OLEDs
The rigid, planar structure of this compound makes it an excellent monomer for the synthesis of conjugated polymers, particularly poly(p-phenyleneethynylene)s (PPEs). These materials are of significant interest for applications in organic light-emitting diodes (OLEDs) due to their favorable electronic and photophysical properties. The functionalization typically proceeds via Sonogashira cross-coupling polymerization.
Experimental Protocol: Sonogashira Polymerization for Poly(p-phenyleneethynylene) Synthesis
This protocol describes the synthesis of a poly(p-phenyleneethynylene) derivative by the polymerization of this compound with a co-monomer, 1,4-dibromo-2,5-dialkoxybenzene, which enhances the solubility of the resulting polymer.
Materials:
-
This compound
-
1,4-Dibromo-2,5-bis(2-ethylhexyloxy)benzene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Toluene (anhydrous)
-
Triethylamine (anhydrous)
-
Methanol
-
Argon or Nitrogen gas supply
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), 1,4-dibromo-2,5-bis(2-ethylhexyloxy)benzene (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), copper(I) iodide (0.04 mmol, 4 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).
-
The flask is evacuated and backfilled with argon three times to ensure an inert atmosphere.
-
Add anhydrous toluene (20 mL) and anhydrous triethylamine (10 mL) via syringe.
-
The reaction mixture is stirred at 80°C for 48 hours under an argon atmosphere. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
After cooling to room temperature, the reaction mixture is poured into methanol (200 mL) to precipitate the polymer.
-
The precipitate is collected by filtration, washed with methanol, and then redissolved in a minimal amount of toluene.
-
The polymer is reprecipitated from methanol, collected by filtration, and dried under vacuum at 40°C overnight to yield the final conjugated polymer.
Quantitative Data: Performance of OLEDs with Structurally Related Polymers
While specific performance data for polymers derived directly from this compound can vary, the following table presents representative data for blue-emitting OLEDs using naphthalene-based copolymers with similar structural motifs, blended with poly(9-vinyl carbazole) (PVK) as a host.[1] This illustrates the potential performance achievable with such materials.
| Polymer Blend (wt% in PVK) | Max. Luminance (cd/m²) | Max. External Quantum Efficiency (EQE) (%) | Turn-on Voltage (V) |
| PNP(1,4)-PT:PVK (6%) | ~600 at ~11 V | ~0.35 | ~4.5 |
| PNP(1,4)-TF:PVK (6%) | >1000 at ~10 V | ~1.9 | ~4.0 |
Experimental Workflow: From Monomer to OLED Device
Caption: Workflow for the synthesis of a conjugated polymer and its fabrication into an OLED device.
Application in Drug Development: Synthesis of Potential Enzyme Inhibitors
The this compound scaffold can be functionalized to create a library of compounds for screening as enzyme inhibitors in drug discovery. The bromine atoms are ideal for introducing diverse aryl groups via Suzuki coupling, which can interact with the binding pockets of target enzymes. The ethynyl groups can be further modified, for example, through click chemistry or reduction, to add further diversity.
Experimental Protocol: Suzuki Cross-Coupling for Di-aryl Functionalization
This protocol details a general procedure for the double Suzuki cross-coupling reaction to synthesize 1,4-diaryl-2,5-diethynylbenzene derivatives.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas supply
Procedure:
-
In a Schlenk flask, dissolve this compound (1.0 mmol) and the desired arylboronic acid (2.5 mmol) in 1,4-dioxane (20 mL).
-
Add potassium phosphate (4.0 mmol) dissolved in water (5 mL).
-
Degas the mixture by bubbling argon through the solution for 20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the flask under a counter-flow of argon.
-
Heat the reaction mixture to 90°C and stir for 24 hours under an argon atmosphere.
-
After cooling to room temperature, add water (30 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the 1,4-diaryl-2,5-diethynylbenzene derivative.
Quantitative Data: Inhibitory Activity of Structurally Relevant Compounds
Derivatives of functionalized benzene rings are known to exhibit inhibitory activity against various enzymes. The following table provides IC₅₀ values for novel phthalic-based derivatives as representative examples of anticancer tyrosine kinase inhibitors, demonstrating the potential for such scaffolds in drug development.[2]
| Compound | K562 (CML) IC₅₀ (µM) | HL-60 (APL) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | HepG2 (Liver) IC₅₀ (µM) |
| Compound 5 (Isophthalic deriv.) | 3.42 | 7.04 | 4.91 | 8.84 |
| Compound 9 (Isophthalic deriv.) | >50 | >50 | 12.01 | >50 |
| Compound 18 (Terephthalic deriv.) | 14.52 | 19.34 | 15.67 | 25.11 |
| Sorafenib (Reference) | 5.80 | 3.90 | 6.20 | 5.30 |
| CML: Chronic Myelogenous Leukemia; APL: Acute Promyelocytic Leukemia |
Signaling Pathway: Insulin Signaling and the Role of PTP1B
As an example of a relevant pathway in drug development, derivatives of bromophenols have been investigated as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of the insulin signaling pathway.[3] Inhibition of PTP1B can enhance insulin sensitivity, making it a target for type 2 diabetes treatment.
Caption: Inhibition of PTP1B by a functionalized derivative enhances the insulin signaling pathway.
References
- 1. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 2. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Marine Bromophenol Derivative 3,4-Dibromo-5-(2-bromo-3,4-dihydroxy-6-isopropoxymethyl benzyl)benzene-1,2-diol Protects Hepatocytes from Lipid-Induced Cell Damage and Insulin Resistance via PTP1B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Polymerization of 1,4-Dibromo-2,5-diethynylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dibromo-2,5-diethynylbenzene is a versatile monomer that can be polymerized through various methods to produce conjugated polymers with interesting electronic and optical properties. These polymers are of significant interest in the fields of materials science and electronics. The presence of both bromine and ethynyl functional groups allows for a range of polymerization techniques to be employed, including transition-metal-catalyzed cross-coupling reactions and oxidative coupling. This document provides detailed experimental protocols for two common polymerization methods: Sonogashira cross-coupling polymerization and Glaser-Hay oxidative coupling polymerization.
Application Notes
Polymers derived from this compound are classified as conjugated polymers. These materials possess alternating single and multiple bonds, which leads to delocalized π-electron systems. This electronic structure imparts useful properties such as electrical conductivity, photoluminescence, and high thermal stability.[1][2] Potential applications for these polymers include:
-
Organic Electronics: As active components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) cells.
-
Sensors: The electronic properties of the polymer backbone can be sensitive to the presence of certain analytes, making them suitable for chemical sensor applications.
-
High-Performance Materials: Their high thermal and thermo-oxidative stability makes them candidates for use in high-temperature applications and as precursors for carbon materials.[1][2]
Experimental Protocols
Method 1: Sonogashira Cross-Coupling Polymerization
Sonogashira coupling is a powerful cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[3][4] In the context of this compound, this reaction can be performed as a self-condensation to yield a polymer.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% | Varies | Synthesized or commercially available |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Sigma-Aldrich | Handle under inert atmosphere |
| Copper(I) iodide (CuI) | 99.995% | Sigma-Aldrich | |
| Triethylamine (TEA) | Anhydrous, >99.5% | Sigma-Aldrich | Distill from CaH₂ before use |
| Toluene | Anhydrous, >99.8% | Sigma-Aldrich | |
| Methanol | ACS Reagent Grade | VWR | For precipitation |
| Hydrochloric acid (HCl) | 37% | Sigma-Aldrich | For washing |
| Argon or Nitrogen gas | High purity | Airgas | For inert atmosphere |
Experimental Procedure
-
Reaction Setup: A 100 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120 °C overnight and then cooled under a stream of argon or nitrogen.
-
Reagent Addition: To the flask, add this compound (1.00 g, 3.52 mmol), tetrakis(triphenylphosphine)palladium(0) (0.081 g, 0.070 mmol, 2 mol%), and copper(I) iodide (0.027 g, 0.141 mmol, 4 mol%).
-
Solvent and Base Addition: Add anhydrous toluene (20 mL) and anhydrous triethylamine (10 mL) to the flask via syringe under an inert atmosphere.
-
Reaction: The reaction mixture is stirred at 70 °C under an inert atmosphere for 48 hours. The progress of the polymerization can be monitored by the formation of a precipitate.
-
Work-up and Purification:
-
After cooling to room temperature, the reaction mixture is poured into 200 mL of methanol to precipitate the polymer.
-
The precipitate is collected by filtration and washed sequentially with methanol, 2 M HCl solution, and deionized water.
-
The crude polymer is then purified by Soxhlet extraction with acetone for 24 hours to remove any remaining catalyst and oligomers.
-
The purified polymer is dried in a vacuum oven at 50 °C overnight.
-
Method 2: Glaser-Hay Oxidative Coupling Polymerization
The Glaser-Hay coupling is an oxidative homocoupling of terminal alkynes to form a diyne.[5] This method can be adapted for the polymerization of this compound, where the ethynyl groups couple to form a poly(phenylene butadiynylene) structure.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% | Varies | Synthesized or commercially available |
| Copper(I) chloride (CuCl) | 99.995% | Sigma-Aldrich | |
| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | >99% | Sigma-Aldrich | Distill before use |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Sigma-Aldrich | |
| Oxygen gas | High purity | Airgas | |
| Methanol | ACS Reagent Grade | VWR | For precipitation |
| Hydrochloric acid (HCl) | 37% | Sigma-Aldrich | For washing |
Experimental Procedure
-
Catalyst Solution Preparation: In a 50 mL flask, dissolve copper(I) chloride (0.035 g, 0.352 mmol) and TMEDA (0.041 g, 0.352 mmol) in 10 mL of anhydrous dichloromethane.
-
Reaction Setup: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet, and a gas outlet is charged with this compound (1.00 g, 3.52 mmol) and 50 mL of anhydrous dichloromethane.
-
Reaction: The catalyst solution is added to the monomer solution. A slow stream of oxygen is then bubbled through the reaction mixture with vigorous stirring at room temperature for 24 hours. The formation of a solid polymer may be observed.
-
Work-up and Purification:
-
The reaction is quenched by adding 50 mL of a 2 M HCl solution.
-
The mixture is stirred for 1 hour, and the organic layer is separated.
-
The organic layer is washed with deionized water (3 x 50 mL) and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure.
-
The resulting solid is dissolved in a minimum amount of a suitable solvent (e.g., THF or chloroform) and precipitated into a large volume of methanol.
-
The polymer is collected by filtration and dried in a vacuum oven at 50 °C.
-
Characterization
The resulting polymers can be characterized by a variety of techniques to determine their structure, molecular weight, and properties:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the polymer structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the polymer and confirm the disappearance of the terminal alkyne C-H stretch.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
-
UV-Visible and Fluorescence Spectroscopy: To investigate the optical properties of the conjugated polymer.
Diagrams
Caption: Workflow for Sonogashira Polymerization.
Caption: Workflow for Glaser-Hay Polymerization.
References
- 1. Anionic Polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer [mdpi.com]
- 2. Anionic Polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Glaser Coupling, Hay Coupling [organic-chemistry.org]
Application Notes and Protocols: 1,4-Dibromo-2,5-diethynylbenzene as a Versatile Building Block for Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1,4-dibromo-2,5-diethynylbenzene as a promising building block in the synthesis of novel metal-organic frameworks (MOFs). The unique linear geometry and reactive ethynyl and bromo functionalities of this linker molecule offer significant potential for creating highly ordered, porous materials with applications in catalysis, gas storage, and notably, in the field of drug delivery.
While direct synthesis of MOFs using this compound is an emerging area, this document outlines a hypothetical synthetic route based on established organometallic chemistry principles, such as Sonogashira cross-coupling reactions.[1][2][3][4] The protocols and data presented herein are based on analogous systems and computational predictions, providing a solid foundation for further research and development.[5][6][7][8]
Hypothetical Metal-Organic Framework: DDB-MOF-1
For the purpose of these application notes, we will refer to a hypothetical MOF synthesized from this compound and a suitable metal node (e.g., copper or palladium) as "DDB-MOF-1" (Dibromo-Diethynylbenzene-MOF-1).
Data Presentation: Predicted Properties of DDB-MOF-1
The following table summarizes the predicted quantitative data for DDB-MOF-1, based on computational modeling and comparison with structurally similar porous aromatic frameworks (PAFs).[9][10][11][12]
| Property | Predicted Value | Method of Determination |
| Brunauer-Emmett-Teller (BET) Surface Area | 1200 - 1800 m²/g | Nitrogen Adsorption/Desorption |
| Pore Volume | 0.8 - 1.2 cm³/g | Nitrogen Adsorption/Desorption |
| Pore Size | 1.5 - 2.5 nm | Density Functional Theory (DFT) Calculations |
| Thermal Stability (TGA) | Up to 350 °C in N₂ | Thermogravimetric Analysis |
| Drug Loading Capacity (hypothetical) | 20-30 wt% (for Doxorubicin) | UV-Vis Spectroscopy |
Experimental Protocols
Synthesis of DDB-MOF-1 via Sonogashira Coupling
This protocol describes a hypothetical solvothermal synthesis of DDB-MOF-1 using a Sonogashira cross-coupling reaction. This method is widely used for the formation of carbon-carbon bonds between aryl halides and terminal alkynes.[2][4]
Materials:
-
This compound (linker)
-
Copper(I) iodide (CuI) (catalyst)
-
Palladium(II) acetate (Pd(OAc)₂) (co-catalyst)
-
Triphenylphosphine (PPh₃) (ligand)
-
Triethylamine (Et₃N) (base and solvent)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Anhydrous toluene (solvent)
Procedure:
-
In a 100 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 mmol) in a mixture of anhydrous toluene (20 mL) and triethylamine (10 mL).
-
To this solution, add CuI (0.1 mmol), Pd(OAc)₂ (0.05 mmol), and PPh₃ (0.2 mmol).
-
Stir the reaction mixture at room temperature for 30 minutes to ensure homogeneity.
-
Transfer the reaction mixture to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at 120 °C for 72 hours.
-
After cooling to room temperature, a solid product should be visible.
-
Collect the solid product by filtration and wash it thoroughly with DMF, ethanol, and finally dichloromethane to remove any unreacted starting materials and solvent molecules.
-
Activate the synthesized DDB-MOF-1 by heating under vacuum at 150 °C for 12 hours to remove any guest molecules from the pores.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for DDB-MOF-1.
Characterization of DDB-MOF-1
Powder X-ray Diffraction (PXRD):
-
Purpose: To confirm the crystallinity and determine the phase purity of the synthesized MOF.
-
Procedure: Acquire PXRD patterns of the activated DDB-MOF-1 sample and compare them with the simulated pattern from single-crystal X-ray diffraction data (if available) or computational predictions.
Nitrogen Adsorption-Desorption Isotherms:
-
Purpose: To determine the surface area, pore volume, and pore size distribution.
-
Procedure: Perform N₂ adsorption-desorption measurements at 77 K on an activated sample of DDB-MOF-1. Calculate the BET surface area from the adsorption data in the relative pressure range of 0.05 to 0.3.
Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability of the MOF.
-
Procedure: Heat a sample of activated DDB-MOF-1 from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the coordination of the linker to the metal centers.
-
Procedure: Record the FTIR spectra of the this compound linker and the synthesized DDB-MOF-1. Look for shifts in the characteristic vibrational frequencies of the ethynyl groups upon coordination.
Application in Drug Delivery: Doxorubicin Loading and Release
The high surface area and tunable pore size of MOFs make them excellent candidates for drug delivery systems.[9][10][11][12] The aromatic framework of DDB-MOF-1 could facilitate the loading of aromatic drug molecules like doxorubicin (DOX) through π-π stacking interactions.
Protocol for Doxorubicin Loading:
-
Suspend 50 mg of activated DDB-MOF-1 in 10 mL of a doxorubicin solution in phosphate-buffered saline (PBS, pH 7.4) with a concentration of 1 mg/mL.
-
Stir the suspension at room temperature in the dark for 24 hours to allow for drug loading.
-
Centrifuge the mixture to separate the DOX-loaded DDB-MOF-1 (DOX@DDB-MOF-1).
-
Wash the resulting solid with fresh PBS to remove any surface-adsorbed DOX.
-
Determine the amount of loaded DOX by measuring the concentration of DOX in the supernatant before and after loading using UV-Vis spectroscopy at a wavelength of 480 nm.
Protocol for In Vitro Doxorubicin Release:
-
Disperse 10 mg of DOX@DDB-MOF-1 in 10 mL of PBS at two different pH values: 7.4 (physiological pH) and 5.5 (tumor microenvironment pH).
-
Incubate the suspensions at 37 °C with gentle shaking.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), take 1 mL aliquots of the release medium and replace it with 1 mL of fresh PBS.
-
Centrifuge the aliquots to remove any MOF particles.
-
Measure the concentration of released DOX in the supernatant using UV-Vis spectroscopy.
-
Plot the cumulative drug release as a function of time for both pH conditions.
Diagram of Drug Delivery Mechanism:
Caption: Doxorubicin loading and release from DDB-MOF-1.
Disclaimer: The protocols and data presented in these application notes are based on established principles of MOF synthesis and characterization, as well as computational predictions. They are intended to serve as a guide for researchers to develop their own experimental procedures for the synthesis and application of MOFs based on the this compound linker. Actual experimental results may vary.
References
- 1. Post-synthetic modified MOF for Sonogashira cross-coupling and Knoevenagel condensation reactions [ouci.dntb.gov.ua]
- 2. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Computational Analysis of Linker Defective Metal-Organic Frameworks for Membrane Separation Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A close view of the organic linker in a MOF: structural insights from a combined 1H NMR relaxometry and computational investigation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. DSpace [ecommons.cornell.edu]
- 9. researchgate.net [researchgate.net]
- 10. Molecularly Imprinted Porous Aromatic Frameworks for Molecular Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Porous Aromatic Frameworks as a Platform for Multifunctional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Catalytic Cross-Coupling Reactions Involving 1,4-Dibromo-2,5-diethynylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for catalytic cross-coupling reactions utilizing 1,4-dibromo-2,5-diethynylbenzene and its derivatives. This versatile building block is a key intermediate in the synthesis of advanced materials, including conjugated polymers and organic electronics. The protocols outlined below focus on Sonogashira and Suzuki cross-coupling reactions, offering methodologies for the selective formation of carbon-carbon bonds.
Introduction
This compound is a highly functionalized aromatic compound featuring two bromine atoms and two terminal alkyne groups. This unique structure allows for sequential and site-selective cross-coupling reactions, making it an invaluable precursor in the synthesis of complex π-conjugated systems. The bromine substituents are amenable to various palladium-catalyzed cross-coupling reactions, while the terminal alkynes can participate in reactions such as the Sonogashira coupling. For enhanced solubility and stability, the ethynyl groups are often protected with trimethylsilyl (TMS) groups, yielding 1,4-dibromo-2,5-bis[2-(trimethylsilyl)ethynyl]benzene, which can be deprotected before or after coupling reactions.[1]
Sonogashira Cross-Coupling Reactions
The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-copper system.[2] This reaction is particularly useful for the synthesis of substituted alkynes and conjugated enynes under mild conditions.[2]
General Reaction Scheme
The Sonogashira coupling of an aryl halide with a terminal alkyne proceeds via a catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne.
Caption: Generalized catalytic cycle for the Sonogashira cross-coupling reaction.
Application: Synthesis of Aryl-Substituted Acetylenic Monoterpene Derivatives
This protocol describes the Sonogashira coupling of a terminal alkyne-containing monoterpene with iodobenzene. While not directly using this compound, it provides a well-defined experimental procedure that can be adapted for it by using the dibromo substrate as the aryl halide.
Experimental Protocol: [3]
A mixture of the corresponding terpenoid (0.6 mmol), iodobenzene (0.5 mmol), and Et₃N (0.75 mL, 5.4 mmol) is dissolved in DMF (4.5 mL). Then, CuI (11 mg, 0.06 mmol) and PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol) are added to the mixture simultaneously, and the resulting mixture is stirred at room temperature for 1–3 hours under an argon atmosphere. The completion of the reaction is monitored by TLC analysis. The reaction is quenched by the addition of water and extracted with EtOAc (3 x 10 mL). The combined organic extracts are dried with MgSO₄ and concentrated under reduced pressure.
| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Temp. | Time (h) | Yield (%) |
| Terpenoid-alkyne | Iodobenzene | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | RT | 1-3 | 70-82 |
Table 1: Reaction conditions and yield for the Sonogashira coupling of a monoterpene alkyne with iodobenzene.[3]
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organohalide.[4] It is widely used for the synthesis of biaryls and has the advantages of mild reaction conditions, commercial availability of reagents, and low toxicity of byproducts.[4][5]
General Reaction Scheme
The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application: Double Suzuki Coupling of 2,5-Dibromo-3-hexylthiophene
This protocol details the double Suzuki coupling of a dibrominated thiophene derivative with various arylboronic acids. This serves as an excellent model for the double cross-coupling of this compound.
Experimental Protocol: [6]
The substrate, 2,5-dibromo-3-hexylthiophene (1 mmol), is taken in a Schlenk flask, and 6 mol% of tetrakis(triphenylphosphine)palladium(0) is added along with 1,4-dioxane (2 mL) under an argon atmosphere. The mixture in the flask is stirred for half an hour at 25 °C. After mixing, the arylboronic acids (2.5 mmol), K₃PO₄ (4 mmol), and water (0.5 mL) are added to the mixture under an argon atmosphere. The reaction mixture is cooled to normal room temperature after stirring the solution for 12 hours at 90 °C.
| Substrate | Arylboronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2,5-Dibromo-3-hexylthiophene | Various | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to Good |
Table 2: Reaction conditions and yields for the double Suzuki cross-coupling of 2,5-dibromo-3-hexylthiophene.[6]
Experimental Workflow
The general workflow for performing these cross-coupling reactions involves several key steps, from reaction setup to product purification and analysis.
Caption: General experimental workflow for catalytic cross-coupling reactions.
Data Summary
The following table summarizes typical reaction conditions for Sonogashira and Suzuki reactions involving dibromoarenes, which can be used as a starting point for optimizing reactions with this compound.
| Reaction Type | Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) |
| Sonogashira | Dibromoarene | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Amine (e.g., Et₃N, DIPA) | DMF, Toluene | RT - 80 |
| Suzuki | Dibromoarene | Arylboronic Acid | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane, Toluene, DME | 80 - 100 |
Table 3: General conditions for Sonogashira and Suzuki cross-coupling reactions of dibromoarenes.
Conclusion
The catalytic cross-coupling reactions of this compound and its derivatives are powerful tools for the synthesis of advanced organic materials. The Sonogashira and Suzuki-Miyaura reactions, in particular, offer efficient and selective methods for constructing complex π-conjugated systems. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize these important transformations for their specific applications in drug development and materials science.
References
- 1. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. BJOC - Search Results [beilstein-journals.org]
- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 1,4-Dibromo-2,5-diethynylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,4-Dibromo-2,5-diethynylbenzene. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for this compound and its precursors are column chromatography and recrystallization. Column chromatography is effective for separating the desired product from reaction byproducts and residual catalysts. Recrystallization is a powerful technique for achieving high purity, especially after an initial purification by chromatography.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities can originate from the preceding Sonogashira coupling reaction to form the trimethylsilyl (TMS)-protected precursor, and from the subsequent deprotection step. Potential impurities include:
-
Unreacted starting materials: 1,4-dibromo-2,5-diiodobenzene or other dihalobenzenes.
-
Homocoupled alkyne (Glaser coupling byproduct): This results from the coupling of two TMS-acetylene molecules.
-
Residual catalysts: Palladium and copper catalysts used in the Sonogashira reaction.
-
Partially deprotected intermediate: 1-Bromo-4-(trimethylsilylethynyl)-2,5-diethynylbenzene.
-
Residual deprotection reagents: Such as tetrabutylammonium fluoride (TBAF) or potassium carbonate.
Q3: My crude NMR after TMS deprotection looks clean. Is further purification necessary?
A3: While a clean crude NMR is a good indication of a successful reaction, it may not reveal all impurities, especially non-proton-containing species or those present at low concentrations. For applications requiring high purity, such as in materials science or drug development, further purification by column chromatography or recrystallization is highly recommended to remove residual catalysts and other potential contaminants.
Troubleshooting Guides
Column Chromatography
Issue 1: The compound is not eluting from the column.
-
Possible Cause: The eluent system is not polar enough to move the nonpolar this compound. While the compound is nonpolar, it still requires a solvent with some polarity to effectively displace it from the silica gel.
-
Solution: Gradually increase the polarity of the eluent. If you are using pure hexane or petroleum ether, slowly introduce a more polar solvent like dichloromethane or ethyl acetate in small percentages (e.g., 1-5%). Monitor the elution with thin-layer chromatography (TLC).
Issue 2: Poor separation of the product from impurities.
-
Possible Cause 1: The chosen eluent system has a polarity that is too high, causing all compounds to elute together.
-
Solution 1: Decrease the polarity of the eluent. Use a less polar solvent system, such as pure hexane or a mixture with a very low percentage of a more polar solvent.
-
Possible Cause 2: The column is overloaded with the crude product.
-
Solution 2: Use a larger column with more silica gel relative to the amount of crude material. A general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight.
Issue 3: The compound appears to be decomposing on the silica gel.
-
Possible Cause: The silica gel is too acidic, leading to the degradation of the alkyne functionalities.
-
Solution: Deactivate the silica gel by treating it with a small amount of a basic solvent like triethylamine in the eluent (e.g., 0.1-1%). Alternatively, use a different stationary phase like neutral alumina.
Recrystallization
Issue 1: The compound "oils out" instead of forming crystals.
-
Possible Cause 1: The solution is supersaturated, and the compound is coming out of solution too quickly at a temperature above its melting point.
-
Solution 1: Re-heat the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation. Allow the solution to cool more slowly.
-
Possible Cause 2: The presence of significant impurities is depressing the melting point of the mixture.
-
Solution 2: Purify the crude material by column chromatography first to remove the bulk of the impurities before attempting recrystallization.
Issue 2: No crystals form upon cooling.
-
Possible Cause 1: Too much solvent was used, and the solution is not saturated.
-
Solution 1: Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
-
Possible Cause 2: The solution is supersaturated, but crystal nucleation has not initiated.
-
Solution 2: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a seed crystal of the pure compound.
Issue 3: The recovered yield is very low.
-
Possible Cause: The compound has significant solubility in the chosen solvent even at low temperatures, or too much solvent was used.
-
Solution: Ensure you are using the minimum amount of hot solvent necessary to dissolve the compound. After crystallization, cool the mixture in an ice bath to maximize precipitation. Use a minimal amount of ice-cold solvent to wash the crystals during filtration.
Quantitative Data Summary
| Purification Step | Compound | Purification Method | Solvents/Eluents | Yield | Purity | Reference |
| Sonogashira Coupling & Purification | 1,4-Dibromo-2,5-bis[2-(trimethylsilyl)ethynyl]benzene | Column Chromatography & Recrystallization | Petroleum Ether (column), Ethanol (recryst.) | 63% | >98% (GC)[1] | [2] |
| TMS Deprotection | This compound | Reaction Work-up | Tetrahydrofuran/Methanol with Potassium Carbonate | 96% | - | [3] |
| Post-Deprotection Purification (Inferred from Precursor) | This compound | Column Chromatography | Hexane or Hexane/Dichloromethane gradient | - | High | - |
| Post-Deprotection Purification (Inferred from Precursor) | This compound | Recrystallization | Dichloromethane/Ethanol or similar | - | High | - |
Experimental Protocols
Protocol 1: Purification of 1,4-Dibromo-2,5-bis[2-(trimethylsilyl)ethynyl]benzene (Precursor) by Column Chromatography and Recrystallization[3]
-
Column Chromatography:
-
Prepare a slurry of silica gel in petroleum ether (PE) and pack a chromatography column.
-
Dissolve the crude 1,4-Dibromo-2,5-bis[2-(trimethylsilyl)ethynyl]benzene in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and load it onto the column.
-
Elute the column with petroleum ether.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent in vacuo.
-
-
Recrystallization:
-
Dissolve the product obtained from column chromatography in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Protocol 2: Deprotection of 1,4-Dibromo-2,5-bis[2-(trimethylsilyl)ethynyl]benzene[4][5]
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-Dibromo-2,5-bis[2-(trimethylsilyl)ethynyl]benzene in a mixture of tetrahydrofuran (THF) and methanol.
-
Add a catalytic amount of potassium carbonate.
-
Stir the mixture at room temperature for approximately 5 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Dilute the residue with a suitable organic solvent (e.g., diethyl ether or dichloromethane), wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to obtain the crude this compound.
Protocol 3: Suggested Purification of this compound (Post-Deprotection)
Method A: Flash Column Chromatography
-
Follow the general procedure for column chromatography as described in Protocol 1.
-
Use hexane or a gradient of hexane and dichloromethane as the eluent system.
-
Combine the fractions containing the pure product and remove the solvent to yield purified this compound.
Method B: Recrystallization
-
Dissolve the crude this compound in a minimum amount of a hot solvent mixture, such as dichloromethane/ethanol or toluene/hexane.
-
Follow the recrystallization procedure as outlined in Protocol 1.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
Technical Support Center: Synthesis of 1,4-Dibromo-2,5-diethynylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1,4-Dibromo-2,5-diethynylbenzene.
Troubleshooting Guides
This section addresses specific issues that may arise during the key synthetic steps involved in preparing this compound, namely the Sonogashira coupling and the subsequent deprotection of the alkyne.
Issue 1: Low Yield of the Desired Product in Sonogashira Coupling
Question: I am getting a low yield of my desired TMS-protected this compound during the Sonogashira coupling reaction. What are the potential causes and solutions?
Answer:
Low yields in the Sonogashira coupling are often attributed to the formation of homocoupling byproducts (Glaser coupling) or incomplete reaction. Here are some common causes and troubleshooting steps:
-
Homocoupling of Terminal Acetylenes: A significant side reaction in Sonogashira coupling is the dimerization of the terminal acetylene, which consumes the starting material and complicates purification.[1]
-
Solution: To minimize homocoupling, it is recommended to carry out the reaction under an inert atmosphere (e.g., nitrogen or argon). Some studies suggest that using a dilute hydrogen atmosphere can significantly reduce the formation of homocoupling products to as low as 2%.[1]
-
-
Catalyst and Oxygen Concentration: The extent of homocoupling can also be influenced by the concentration of the catalyst and the presence of oxygen.[1]
-
Solution: Ensure proper degassing of solvents and reagents. Use the recommended catalyst loading, as higher concentrations can sometimes promote side reactions.
-
-
Reaction Conditions: The choice of solvent and base can impact the reaction efficiency.
-
Solution: While various solvents can be used, ensure that your starting materials are fully soluble. The choice of base is also critical; an amine base is typically used. Ensure the base is fresh and of high purity.
-
Issue 2: Premature Deprotection of the Trimethylsilyl (TMS) Group
Question: I am observing the loss of the TMS protecting group on my alkyne during the Sonogashira coupling or workup. How can I prevent this?
Answer:
The trimethylsilyl (TMS) group is known to be labile, particularly under basic conditions.[2][3]
-
Basic Reaction Conditions: The amine base used in the Sonogashira reaction can sometimes lead to premature deprotection, especially at elevated temperatures or with prolonged reaction times.[3]
-
Solution: Consider using a milder base or lowering the reaction temperature. If the reaction requires forcing conditions, switching to a more robust protecting group like triisopropylsilyl (TIPS) might be necessary.[2]
-
-
Workup and Purification: Exposure to basic or acidic conditions during the aqueous workup or chromatography can cleave the TMS group.
-
Solution: Maintain neutral pH during the workup. If using silica gel for chromatography, which can be slightly acidic, consider using deactivated or neutral silica gel.
-
Issue 3: Incomplete Deprotection of the TMS Group
Question: After the deprotection step, I still have a significant amount of the TMS-protected starting material. What could be the reason?
Answer:
Incomplete deprotection can result from insufficiently reactive deprotection agents or non-optimal reaction conditions.
-
Deprotection Reagent: The choice and amount of the deprotection reagent are crucial.
-
Solution: Common methods for TMS deprotection include using potassium carbonate in methanol or fluoride ion sources like tetrabutylammonium fluoride (TBAF).[4][5] Ensure that the reagent is fresh and used in the correct stoichiometric amount. For stubborn cases, slightly increasing the amount of the deprotection agent or the reaction time might be necessary. However, be cautious as prolonged reaction times can sometimes lead to yield reduction.[5]
-
-
Reaction Time and Temperature: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, a slight increase in temperature might be beneficial, but this should be done cautiously to avoid side reactions.
-
Issue 4: Formation of Side Products During Deprotection
Question: I am observing the formation of unknown impurities during the TMS deprotection step. How can I obtain a cleaner product?
Answer:
The formation of side products during deprotection can be substrate-dependent and related to the chosen deprotection method.[4]
-
Reagent-Induced Side Reactions: Some deprotection reagents can react with other functional groups on the molecule. For instance, a method using sodium ascorbate and copper sulfate was reported to cause the formation of prominent side products with certain substrates.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound?
A1: The most prevalent side reaction during the Sonogashira coupling step is the homocoupling of the terminal alkyne (Glaser coupling), leading to the formation of a diacetylene byproduct.[1] During the deprotection of the TMS-protected intermediate, incomplete deprotection or side reactions caused by the deprotection reagent can occur.[4][5]
Q2: How can I purify the final this compound product effectively?
A2: Purification is typically achieved by column chromatography.[6] However, the similar polarities of the desired product and potential byproducts (like homocoupled species or partially deprotected intermediates) can make separation challenging.[7] Careful selection of the eluent system and potentially using a high-performance chromatography system can improve separation. Crystallization can also be an effective purification method.[6]
Q3: Is the TMS group the best choice for protecting the alkyne in this synthesis?
A3: The TMS group is widely used due to its ease of introduction and removal. However, its lability under basic conditions can be a drawback.[2][3] If premature deprotection is a persistent issue, a bulkier and more robust protecting group like triisopropylsilyl (TIPS) can be a suitable alternative.[2]
Q4: What are the typical yields for the synthesis of this compound?
A4: The yields can vary depending on the specific reaction conditions and the efficiency of each step. The Sonogashira coupling step can proceed in good to very good yields.[1] The deprotection step also generally gives high yields.[4][5] For a multi-step synthesis, the overall yield will be a product of the yields of the individual steps.
Quantitative Data Summary
| Deprotection Method | Reagents | Solvent | Temperature | Time | Yield | Reference |
| Basic Hydrolysis | Potassium Carbonate (K₂CO₃) | Methanol | Room Temperature | 2 hrs | 82% | [5] |
| Fluoride-based Cleavage | Tetrabutylammonium Fluoride | THF | Reflux | - | Low | [2] |
| Metal-mediated Deprotection | Silver Fluoride (AgF) | Methanol | - | - | - | [2] |
| Copper-catalyzed Deprotection | Copper Sulfate, Sodium Ascorbate | - | - | - | Up to 96% (for other alkynes) | [4] |
Experimental Protocols
Key Experiment: Sonogashira Coupling of 1,4-Dibromobenzene with Trimethylsilylacetylene
This protocol describes a general procedure for the Sonogashira coupling to synthesize 1,4-Dibromo-2,5-bis((trimethylsilyl)ethynyl)benzene.
Materials:
-
1,4-Dibromobenzene
-
Trimethylsilylacetylene (TMSA)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., THF or toluene)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1,4-dibromobenzene, the palladium catalyst, and CuI.
-
Add the anhydrous solvent and the amine base.
-
Add trimethylsilylacetylene dropwise to the stirred solution.
-
Heat the reaction mixture to the desired temperature (e.g., 50-70 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Visualizations
Caption: Overall synthetic workflow for this compound.
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. scielo.org.mx [scielo.org.mx]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. rsc.org [rsc.org]
- 7. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
Technical Support Center: Overcoming Solubility Challenges with 1,4-Dibromo-2,5-diethynylbenzene Polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polymers derived from 1,4-Dibromo-2,5-diethynylbenzene. These materials, often poly(p-phenylene ethynylene)s (PPEs), are promising for various applications but can present significant solubility challenges. This guide offers practical solutions and detailed protocols to help you overcome these issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: My polymer, synthesized from this compound, has very poor solubility in common organic solvents. What is the primary reason for this?
A1: The poor solubility of unsubstituted poly(p-phenylene ethynylene)s stems from the rigid, planar structure of the polymer backbone. This leads to strong intermolecular π-π stacking, causing the polymer chains to aggregate and resist dissolution. To enhance solubility, it is crucial to introduce side chains onto the phenyl rings of the monomers, which disrupt this packing and increase the entropy of dissolution.
Q2: What are the most effective strategies to improve the solubility of these polymers?
A2: The most common and effective strategies include:
-
Side-Chain Engineering: Attaching flexible or bulky side chains to the monomer before polymerization is the most direct approach. Alkoxy and alkyl chains are widely used.
-
Post-Polymerization Modification (PPM): If you have an existing insoluble polymer, or if the desired functional groups are not compatible with the polymerization conditions, PPM can be employed to introduce solubilizing groups onto the polymer backbone.
-
Copolymerization: Introducing a different, more soluble monomer into the polymer chain can disrupt the crystalline packing and improve overall solubility.
Q3: How do linear versus branched side chains affect polymer solubility?
A3: Both linear and branched side chains improve solubility, but they do so in slightly different ways.
-
Linear alkyl/alkoxy chains: Long linear chains increase the distance between polymer backbones, weakening the π-π interactions. However, if the chains are too long and uniform, they can lead to interdigitation and ordered packing, which might decrease solubility in some cases.
-
Branched alkyl/alkoxy chains: Branched chains, such as 2-ethylhexyl, are very effective at disrupting chain packing due to their steric hindrance. This generally leads to more amorphous polymers with higher solubility compared to their linear counterparts of similar molecular weight.[1]
Q4: Can I improve the solubility of a polymer that has already precipitated?
A4: In some cases, yes. If the polymer is not cross-linked, you can try redissolving it in a very good, high-boiling point solvent like 1,2-dichlorobenzene or N-methyl-2-pyrrolidone (NMP), possibly with gentle heating. If this fails, post-polymerization modification to introduce solubilizing groups is a viable, albeit more synthetically involved, option.
Troubleshooting Guide
Issue 1: Polymer precipitates during Sonogashira polymerization.
Possible Causes & Solutions:
-
Insufficiently Solubilizing Side Chains: The chosen side chains may not be bulky or long enough to keep the growing polymer chains in solution.
-
Solution: Redesign the monomer with longer or branched alkyl/alkoxy side chains. For example, if you are using octyloxy chains, consider switching to 2-ethylhexyloxy chains.
-
-
Low Reaction Temperature: For some less reactive aryl bromides, higher temperatures may be needed to ensure a sufficient rate of oxidative addition to the palladium catalyst, keeping the reaction moving and preventing premature precipitation of low molecular weight oligomers.
-
Solution: Gradually increase the reaction temperature. For many Sonogashira polymerizations, temperatures in the range of 60-100 °C are used, sometimes in a sealed tube.
-
-
Poor Solvent Choice: The solvent may not be a good solvent for the resulting polymer.
-
Solution: Use a solvent system known to be effective for PPEs, such as a mixture of toluene and a tertiary amine (e.g., triethylamine or diisopropylethylamine). For more challenging systems, consider higher boiling point solvents like DMF or dioxane, ensuring they are thoroughly degassed.
-
-
Catalyst Deactivation: The palladium catalyst can deactivate, leading to a halt in polymerization and precipitation of oligomers.
-
Solution: Ensure rigorous degassing of all solvents and reagents to remove oxygen. Use fresh, high-quality catalysts and ligands. In some cases, using a more robust ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene) can be beneficial.
-
Issue 2: The synthesized polymer is only soluble in chlorinated solvents, but I need it to be soluble in more polar or aqueous media.
Possible Causes & Solutions:
-
Hydrophobic Side Chains: The use of long alkyl or alkoxy side chains renders the polymer hydrophobic.
-
Solution 1 (Pre-polymerization): Synthesize a monomer with hydrophilic side chains, such as those containing oligo(ethylene glycol) (OEG) units or charged groups like quaternary ammonium or sulfonate salts.
-
Solution 2 (Post-polymerization): If you have a polymer with, for example, side chains ending in a bromoalkyl group, you can perform a nucleophilic substitution to introduce a charged group, such as reacting with trimethylphosphine to create a phosphonium salt, which will impart water solubility.[1]
-
Issue 3: Post-polymerization modification reaction is inefficient, leading to an incompletely functionalized and still insoluble polymer.
Possible Causes & Solutions:
-
Steric Hindrance: The reactive sites on the polymer may be sterically hindered, preventing the modifying reagent from accessing them.
-
Solution: Use a smaller, more reactive modifying agent if possible. Also, ensure the polymer is as swollen as possible by using the best possible solvent for the reaction, even if the polymer is not fully dissolved.
-
-
Poor Reaction Conditions: The chosen reaction conditions (catalyst, temperature, time) may not be optimal for a polymer substrate.
-
Solution: Increase the reaction time and/or temperature. Use a larger excess of the modifying reagent and catalyst. For "click" reactions, ensure the copper(I) catalyst is active and not oxidized.
-
Data Presentation
Table 1: Qualitative Solubility of Poly(2,5-dialkoxy-1,4-phenyleneethynylene)s with Different Side Chains
| Side Chain | Common Solvents (e.g., Chloroform, Toluene, THF) | Polar Solvents (e.g., Methanol, Water) |
| Unsubstituted | Insoluble | Insoluble |
| n-Octyloxy | Soluble | Insoluble |
| n-Dodecyloxy | Soluble | Insoluble |
| 2-Ethylhexyloxy | Highly Soluble | Insoluble |
| (CH₂)₃N⁺(CH₃)₃ Br⁻ | Insoluble | Soluble |
| (CH₂)₃SO₃⁻ Na⁺ | Insoluble | Soluble |
Note: "Soluble" and "Highly Soluble" are qualitative terms based on literature descriptions. Actual solubility limits can vary with molecular weight and polydispersity.
Experimental Protocols
Protocol 1: Synthesis of a Soluble PPE via Sonogashira Polymerization
This protocol describes the synthesis of poly(2,5-bis(2-ethylhexyloxy)-1,4-phenyleneethynylene) as an example of a soluble PPE.
Materials:
-
1,4-Dibromo-2,5-bis(2-ethylhexyloxy)benzene (Monomer A)
-
1,4-Diethynylbenzene (Monomer B)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Toluene, anhydrous
-
Triethylamine (TEA), distilled and degassed
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Monomer A (1 equivalent), Monomer B (1 equivalent), Pd(PPh₃)₂Cl₂ (0.02 equivalents), and CuI (0.04 equivalents).
-
Add anhydrous toluene (to achieve a monomer concentration of ~0.1 M) and degassed TEA (3-5 equivalents) via syringe.
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 70 °C and stir for 48 hours under an inert atmosphere. The solution should become viscous.
-
After cooling to room temperature, pour the viscous solution into a large volume of methanol to precipitate the polymer.
-
Filter the polymer and wash it with methanol and acetone to remove residual catalyst and unreacted monomers.
-
Redissolve the polymer in a minimal amount of chloroform and re-precipitate it into methanol.
-
Collect the fibrous polymer by filtration and dry it under vacuum at 40 °C overnight.
Protocol 2: Post-Polymerization Modification via CuAAC "Click" Chemistry
This protocol provides a general procedure for introducing a functional group (e.g., a fluorescent dye or a biomolecule) to an azide-functionalized PPE.
Materials:
-
Azide-functionalized PPE
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (as a water-soluble ligand)
-
Appropriate solvent (e.g., THF/water mixture)
Procedure:
-
Dissolve the azide-functionalized PPE in the chosen solvent system (e.g., a 4:1 mixture of THF and water).
-
Add the alkyne-functionalized molecule (1.5-2 equivalents per azide group on the polymer).
-
In a separate vial, prepare the catalyst solution: dissolve CuSO₄·5H₂O (0.1 equivalents) and THPTA (0.5 equivalents) in water.
-
Add the catalyst solution to the polymer mixture.
-
Prepare a fresh solution of sodium ascorbate (1 equivalent) in water and add it to the reaction mixture to initiate the "click" reaction.
-
Stir the reaction at room temperature for 24 hours.
-
Precipitate the functionalized polymer by adding the reaction mixture to a non-solvent (e.g., methanol or hexane).
-
Purify the polymer by repeated dissolution and precipitation cycles to remove excess reagents and catalyst.
-
Dry the final product under vacuum.
Visualizations
Caption: A workflow for selecting a strategy to improve polymer solubility.
Caption: Simplified Sonogashira cross-coupling catalytic cycle.
References
Technical Support Center: Optimizing Sonogashira Reactions for 1,4-Dibromo-2,5-diethynylbenzene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Sonogashira reaction conditions for 1,4-Dibromo-2,5-diethynylbenzene.
Troubleshooting Guide
Researchers may encounter several challenges when working with this compound in Sonogashira coupling reactions. This guide addresses common issues and provides systematic solutions.
Issue 1: Low or No Product Yield
Low or no yield of the desired coupled product is a frequent issue. The underlying causes can be multifaceted, ranging from catalyst deactivation to suboptimal reaction conditions.
-
Possible Cause 1: Inactive Catalyst
-
Solution: Ensure the palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, is fresh and has been stored under appropriate inert conditions.[1][2] The use of pre-catalysts that are more stable to air and moisture can also be beneficial. For aryl bromides, which are less reactive than iodides, a higher catalyst loading (e.g., up to 5 mol%) might be necessary.[1] Consider using more electron-rich and bulky phosphine ligands to enhance catalyst activity.[1]
-
-
Possible Cause 2: Inefficient Copper Co-catalyst
-
Solution: Copper(I) iodide (CuI) is a common co-catalyst that facilitates the reaction at lower temperatures.[2] Ensure the CuI is of high purity and has not been oxidized. The presence of oxygen can lead to the deactivation of the copper catalyst.
-
-
Possible Cause 3: Inappropriate Solvent or Base
-
Solution: The choice of solvent and base is critical. Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) often serve as both the base and part of the solvent system.[2][3] Ethereal solvents like THF or polar aprotic solvents such as DMF can also be used.[2] The base must be strong enough to deprotonate the terminal alkyne but not so strong as to cause side reactions. Ensure the amine base is distilled and dry, as impurities can poison the catalyst.[4]
-
-
Possible Cause 4: Low Reaction Temperature
Issue 2: Formation of Side Products (Homocoupling)
A significant side reaction in Sonogashira coupling is the homocoupling of the terminal alkyne (Glaser coupling), which reduces the yield of the desired cross-coupled product.[2]
-
Possible Cause 1: Presence of Oxygen
-
Solution: The homocoupling reaction is often promoted by the presence of oxygen.[2] It is crucial to perform the reaction under a strictly inert atmosphere (e.g., nitrogen or argon). Degassing the solvent and reagents prior to the reaction is highly recommended. This can be achieved by several freeze-pump-thaw cycles.
-
-
Possible Cause 2: High Copper Concentration
-
Solution: While CuI is a co-catalyst, high concentrations can favor the homocoupling pathway. Optimizing the Pd:Cu ratio is important. In some cases, copper-free Sonogashira conditions can be employed to completely avoid this side reaction, although this may require more reactive palladium catalysts or different reaction conditions.[1]
-
Issue 3: Polymerization or Oligomerization
When working with a difunctional monomer like this compound, uncontrolled polymerization can occur, leading to insoluble materials and low yields of the desired discrete product.
-
Possible Cause 1: Incorrect Stoichiometry
-
Solution: Carefully control the stoichiometry of the reactants. If a specific mono- or di-substituted product is desired, use a calculated excess of one reactant to favor the formation of that product over polymerization.
-
-
Possible Cause 2: Extended Reaction Times
-
Solution: Monitor the reaction progress closely using techniques like TLC or GC-MS. Overly long reaction times can lead to the formation of higher molecular weight oligomers and polymers. Quench the reaction once the desired product is formed in maximum yield.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst system for the Sonogashira reaction with an aryl bromide like this compound?
A1: A common and effective catalyst system consists of a palladium(0) source, typically Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor like PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, most commonly CuI.[1][2] The use of phosphine ligands is standard, with triphenylphosphine (PPh₃) being a frequent choice.[1]
Q2: Which solvents and bases are recommended for this reaction?
A2: A variety of solvents can be used, with tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) being common choices.[2] The base is crucial for deprotonating the terminal alkyne. Amine bases such as triethylamine (TEA), diisopropylamine (DIPA), or piperidine are frequently used and can sometimes be used as the solvent itself.[2][3] It is essential to use dry and degassed solvents and bases to prevent catalyst deactivation and side reactions.[4]
Q3: How can I minimize the formation of the homocoupled alkyne byproduct?
A3: Homocoupling, or Glaser coupling, is a common side reaction promoted by oxygen and copper salts.[2] To minimize this:
-
Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction.
-
Thoroughly degas all solvents and liquid reagents before use.
-
Optimize the concentration of the copper co-catalyst; use the minimum amount necessary.
-
Consider copper-free Sonogashira conditions if homocoupling remains a significant issue.[1]
Q4: What are the ideal reaction temperatures and times?
A4: The reactivity of aryl bromides is lower than that of aryl iodides.[2] Therefore, elevated temperatures are often required. A good starting point for optimization is in the range of 50-80°C. Reaction times can vary significantly depending on the specific conditions and the desired product, ranging from a few hours to overnight. It is crucial to monitor the reaction's progress to determine the optimal time and avoid the formation of byproducts from prolonged heating.
Q5: How does the stoichiometry of the reactants affect the outcome of the reaction with a difunctional substrate?
A5: With a substrate like this compound, the stoichiometry is critical in controlling the product distribution.
-
To favor mono-alkynylation , an excess of the dibromo-diethynylbenzene substrate relative to the coupling partner should be used.
-
For di-alkynylation , a stoichiometric amount or a slight excess of the terminal alkyne coupling partner is typically employed.
-
If polymerization is the goal (to form poly(phenyleneethynylene)s), a 1:1 stoichiometry of the dihaloarene and a di-alkyne monomer is used.[1]
Data Presentation
Table 1: Common Catalysts and Ligands for Sonogashira Reactions
| Catalyst/Pre-catalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | Triphenylphosphine | 1 - 5 | Commonly used, but can be sensitive to air.[1] |
| PdCl₂(PPh₃)₂ | Triphenylphosphine | 1 - 5 | Air-stable Pd(II) precursor, reduced in situ.[1] |
| Pd(OAc)₂ | Various phosphines | 1 - 5 | Requires addition of a phosphine ligand. |
| CuI | - | 0.5 - 10 | Co-catalyst, accelerates the reaction.[2] |
Table 2: Recommended Solvents and Bases
| Solvent | Base | Typical Concentration | Temperature Range (°C) |
| THF | Triethylamine (TEA) | 2-5 equivalents of base | 25 - 66 (reflux) |
| DMF | Diisopropylamine (DIPA) | 2-5 equivalents of base | 25 - 100 |
| Toluene | Piperidine | 2-5 equivalents of base | 25 - 110 (reflux) |
| Triethylamine | - | Used as solvent | 25 - 89 (reflux) |
Experimental Protocols
General Protocol for Sonogashira Coupling of this compound
This protocol provides a starting point for optimization. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
-
Reagent Preparation:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and the copper(I) iodide co-catalyst (1-5 mol%).
-
The flask is evacuated and backfilled with inert gas three times.
-
-
Solvent and Base Addition:
-
Add the degassed solvent (e.g., THF or DMF) via cannula or syringe.
-
Add the degassed amine base (e.g., triethylamine, 3-5 eq) via syringe.
-
-
Alkyne Addition:
-
Add the terminal alkyne coupling partner (1.1-2.2 eq, depending on whether mono- or di-substitution is desired) dropwise via syringe.
-
-
Reaction:
-
The reaction mixture is stirred at the desired temperature (e.g., 60°C).
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the amine base and copper salts.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel.
-
Mandatory Visualization
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: Troubleshooting workflow for the Sonogashira reaction.
References
preventing self-polymerization of 1,4-Dibromo-2,5-diethynylbenzene
Welcome to the technical support center for 1,4-Dibromo-2,5-diethynylbenzene. This guide is designed to assist researchers, scientists, and drug development professionals in preventing the self-polymerization of this highly reactive monomer during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to self-polymerization?
A1: this compound is an aromatic compound featuring a central benzene ring substituted with two bromine atoms and two terminal alkyne (ethynyl) groups. The terminal alkyne groups are electron-rich and highly reactive, making the molecule susceptible to self-polymerization, especially when exposed to heat, light, air (oxygen), or certain catalysts. This process can lead to the formation of undesirable oligomers and polymers, impacting reaction yields and product purity.
Q2: How should I properly store this compound to prevent polymerization?
A2: To ensure the stability of this compound, it is crucial to store it under controlled conditions. Cool, dry, and dark conditions are recommended. Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerate at 2-8°C.[1] Proper storage minimizes exposure to initiators of polymerization such as heat, light, and oxygen.
Q3: What are the signs of self-polymerization?
A3: The self-polymerization of this compound can manifest in several ways. Visual indicators include a change in the physical appearance of the solid from a crystalline powder to a gummy or discolored solid. In solution, the formation of insoluble particles, an increase in viscosity, or a color change can indicate polymerization. During a reaction, unexpected exotherms or the formation of intractable materials are also strong indicators.
Q4: What types of inhibitors can be used to stabilize this compound?
-
Phenolic Inhibitors: Compounds like hydroquinone (HQ), the monomethyl ether of hydroquinone (MEHQ), and 4-tert-butylcatechol (TBC) are widely used. Their inhibitory action often requires the presence of trace amounts of oxygen.
-
Nitroso Compounds: For oxygen-free conditions, nitroso derivatives of phenol and naphthol can be effective.
-
Other Radical Scavengers: Quinones and some aromatic amines can also act as polymerization inhibitors.
Q5: I am performing a Sonogashira coupling reaction. What specific precautions should I take to avoid polymerization of my starting material?
A5: The Sonogashira coupling is a common application for this monomer. A significant side reaction to be aware of is the copper-catalyzed homocoupling of the terminal alkyne, known as the Glaser coupling, which leads to dimers and oligomers.[2][3][4] To minimize this:
-
Use Copper-Free Conditions: Whenever possible, employ a copper-free Sonogashira protocol.
-
Maintain Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture by using degassed solvents and maintaining a positive pressure of an inert gas (argon or nitrogen).
-
Control Temperature: Run the reaction at the lowest effective temperature to reduce the rate of potential side reactions, including polymerization.
-
Monitor Reaction Closely: Use techniques like TLC or LC-MS to monitor the consumption of the starting material and the formation of the desired product to avoid unnecessarily long reaction times.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Solid monomer appears discolored or clumpy upon opening. | Improper storage leading to gradual polymerization. | - Confirm the identity and purity of the material using analytical techniques (e.g., NMR, melting point).- If polymerization is suspected, purification by recrystallization from a suitable solvent under an inert atmosphere may be attempted. |
| During a reaction, an insoluble precipitate forms, or the solution becomes viscous. | Self-polymerization of the starting material or product. | - Immediately cool the reaction mixture to slow down the process.- If the desired product is stable, consider quenching the reaction.- For future experiments, re-evaluate the reaction conditions: lower the temperature, ensure a strictly inert atmosphere, and consider adding a suitable inhibitor if compatible with the reaction chemistry. |
| Low yield in a Sonogashira coupling with significant formation of homocoupled byproducts. | Glaser coupling side reaction due to the presence of copper and oxygen. | - Switch to a copper-free Sonogashira protocol.- Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere.- Use fresh, high-purity reagents. |
| Difficulty in purifying the final product due to polymeric impurities. | Polymerization during the reaction or work-up. | - During work-up, minimize exposure to air and light.- Use flash chromatography with deactivated silica or alumina to separate the desired product from polymeric material.- Consider precipitation/recrystallization techniques to isolate the product. |
Experimental Protocols
Protocol 1: Removal of Phenolic Inhibitors Prior to Reaction
For reactions sensitive to phenolic inhibitors, it is necessary to remove them from the monomer solution.
Materials:
-
This compound solution in a non-polar organic solvent (e.g., toluene, THF).
-
Activated basic alumina.
-
Glass column.
-
Inert atmosphere setup (e.g., Schlenk line or glovebox).
Procedure:
-
Set up a glass column packed with activated basic alumina under an inert atmosphere.
-
Dissolve the inhibited this compound in a minimal amount of a suitable, degassed non-polar solvent.
-
Carefully load the solution onto the top of the alumina column.
-
Elute the monomer using the same degassed solvent, collecting the purified solution in a flask under an inert atmosphere.
-
Use the inhibitor-free solution immediately for the best results.
Protocol 2: General Procedure for a Copper-Free Sonogashira Coupling
This protocol provides a general guideline to minimize the self-polymerization of this compound.
Materials:
-
This compound (inhibitor-free, if necessary).
-
Aryl or vinyl halide/triflate.
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/ligand).
-
A suitable base (e.g., triethylamine, diisopropylamine), degassed.
-
Anhydrous, degassed solvent (e.g., THF, toluene).
-
Schlenk flask and inert gas line.
Procedure:
-
To a dry Schlenk flask under a positive pressure of argon, add this compound, the coupling partner, the palladium catalyst, and any necessary ligands.
-
Add the degassed solvent via cannula or syringe, followed by the degassed base.
-
Stir the reaction mixture at the appropriate temperature (starting with room temperature and gently heating if necessary) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a suitable reagent (e.g., saturated aqueous ammonium chloride for amine bases).
-
Proceed with the work-up and purification, minimizing exposure to air and light.
Visualizations
Troubleshooting Logic for Unexpected Polymerization
Caption: A flowchart for troubleshooting unexpected polymerization events.
Reaction Pathway: Sonogashira Coupling vs. Glaser Dimerization
Caption: Competing reaction pathways for this compound.
References
Technical Support Center: Characterization of 1,4-Dibromo-2,5-diethynylbenzene-Based Materials
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Dibromo-2,5-diethynylbenzene and its derivatives.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and characterization of this compound-based materials.
Sonogashira Polymerization
Question: My Sonogashira polymerization of this compound has a low yield. What are the possible causes and solutions?
Answer:
Low yields in Sonogashira polymerizations are a common issue. Several factors can contribute to this problem. Here's a systematic troubleshooting guide:
-
Inadequate Degassing: The Sonogashira coupling is highly sensitive to oxygen. Incomplete removal of oxygen can lead to oxidative homocoupling of the alkyne (Glaser coupling) and deactivation of the palladium catalyst.
-
Catalyst Deactivation: The Pd(0) active species can be sensitive to impurities and oxidation. The choice of palladium source and ligands is also crucial.
-
Solution: Use a reliable source of palladium catalyst, such as Pd(PPh₃)₄ or generate the active Pd(0) species in situ from a Pd(II) precursor like PdCl₂(PPh₃)₂. Ensure your phosphine ligands are not oxidized. The use of bulky and electron-rich phosphine ligands can sometimes improve catalyst stability and activity.[3][4]
-
-
Copper(I) Co-catalyst Issues: The copper(I) iodide (CuI) co-catalyst is essential for the reaction. Its quality and solubility can impact the reaction rate.
-
Solution: Use freshly purchased or purified CuI. Ensure it is fully dissolved in the reaction mixture. In some cases, running the reaction in a solvent that better solubilizes CuI, or using a copper-free Sonogashira protocol might be beneficial.[5]
-
-
Solvent and Base Choice: The choice of solvent and base is critical for reaction success. Triethylamine (TEA) or diisopropylamine (DIPA) are commonly used bases and also serve as solvents.
-
Solution: Ensure your amine base is dry and freshly distilled. The solvent should be of high purity and anhydrous. Sometimes, a co-solvent like THF or toluene can improve the solubility of the reactants and the growing polymer.[1]
-
-
Reaction Temperature: The reaction temperature can significantly influence the reaction rate and catalyst stability.
-
Solution: For aryl bromides, a higher reaction temperature (e.g., 60-80 °C) is often required compared to aryl iodides.[1] However, excessively high temperatures can lead to catalyst decomposition. Monitor your reaction progress and optimize the temperature accordingly.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: I am seeing broad or poorly resolved peaks in the ¹H NMR spectrum of my polymer. What could be the reason?
Answer:
Broad peaks in the NMR spectra of polymers are a frequent observation and can be attributed to several factors:
-
Polymer Aggregation: Conjugated polymers, like those derived from this compound, have a tendency to aggregate in solution due to π-π stacking interactions. This aggregation restricts molecular motion, leading to peak broadening.
-
Solution: Try acquiring the spectrum at a higher temperature to disrupt these aggregates. Using a different, more strongly coordinating solvent might also help to break up the aggregates.
-
-
Low Solubility: If the polymer is not fully dissolved, the resulting heterogeneity in the sample will cause significant line broadening.
-
Paramagnetic Impurities: Traces of residual palladium catalyst can be paramagnetic and cause significant broadening of NMR signals.
-
Solution: Purify the polymer thoroughly to remove any residual metal catalysts. This can be achieved by washing with a solution of a suitable chelating agent or by repeated precipitation.
-
-
High Molecular Weight: Very high molecular weight polymers have slower tumbling rates in solution, which can contribute to broader lines.
-
Solution: While this is an intrinsic property of the polymer, ensuring you are within the optimal concentration range for NMR analysis can sometimes help to mitigate this effect.
-
Question: The integration of my ¹H NMR spectrum is not consistent. Why is this happening?
Answer:
Inaccurate integration in ¹H NMR of polymers can arise from:
-
Incomplete Relaxation: The relaxation times (T1) of different protons in a polymer can vary significantly. If the delay time between scans is too short, protons with long T1 values will not fully relax, leading to inaccurate integrals.
-
Solution: Increase the relaxation delay (d1) in your NMR acquisition parameters. A delay of 5 times the longest T1 is generally recommended for quantitative results.
-
-
Overlapping Signals: Significant peak overlap, especially in the aromatic region, can make accurate integration challenging.
-
Solution: Try using a higher field NMR spectrometer to achieve better signal dispersion. Two-dimensional NMR techniques like COSY and HSQC can also help to resolve overlapping signals.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Question: I am not sure how to interpret the FT-IR spectrum of my polymer. What are the key peaks to look for?
Answer:
The FT-IR spectrum provides valuable information about the functional groups present in your polymer. For a poly(phenylene ethynylene) derivative, you should look for the following characteristic peaks:
| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |
| ~3300 | ≡C-H stretch (terminal alkyne) | Weak to medium |
| 3100-3000 | Aromatic C-H stretch | Weak |
| 2950-2850 | Aliphatic C-H stretch (if side chains) | Strong |
| ~2200 | -C≡C- stretch (internal alkyne) | Weak to medium |
| 1600-1450 | Aromatic C=C ring stretch | Medium to strong |
| ~830 | para-substituted benzene C-H out-of-plane bend | Strong |
The absence of a peak around 3300 cm⁻¹ and the presence of a peak around 2200 cm⁻¹ would indicate successful polymerization and the formation of internal alkyne linkages.[9][10]
Gel Permeation Chromatography (GPC)
Question: My GPC results show a very high polydispersity index (PDI). What does this indicate?
Answer:
A high PDI (>2.5) in a step-growth polymerization like Sonogashira can suggest several issues:
-
Side Reactions: Side reactions, such as the homocoupling of the diethynyl monomer, can lead to the formation of oligomers of different lengths, broadening the molecular weight distribution.
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Changes in Stoichiometry: If the stoichiometry of the two monomers deviates from 1:1 during the polymerization (e.g., due to decomposition of one monomer), it will limit the chain growth and result in a broader distribution of polymer chains.
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Chain Termination: Premature chain termination can also contribute to a high PDI.
Solution:
-
Re-evaluate your reaction conditions to minimize side reactions. This includes rigorous degassing and ensuring the purity of your monomers and reagents.
-
Carefully control the stoichiometry of your monomers.
-
Ensure that the reaction is allowed to proceed to high conversion to achieve a higher molecular weight and narrower PDI.
Question: I am having trouble getting reproducible GPC results. What could be the problem?
Answer:
Reproducibility issues in GPC can stem from several sources:
-
Sample Preparation: Inconsistent sample concentration and incomplete dissolution can lead to variability in the results.[2]
-
Column Degradation: The GPC column can degrade over time, especially when used with aggressive solvents.
-
System Calibration: The GPC system needs to be calibrated regularly with appropriate standards.
Solution:
-
Develop a standardized protocol for sample preparation, ensuring complete dissolution and filtration of your polymer solutions.[2]
-
Regularly check the performance of your GPC column and replace it when necessary.
-
Calibrate your system frequently using standards that are chemically similar to your polymer.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for the this compound monomer?
A1: Based on the known shifts for 1,4-diethynylbenzene and the expected substituent effects of the bromine atoms, the approximate chemical shifts are as follows:
| Monomer Data | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| This compound (Estimated) | ~7.7 ppm (s, 2H, Ar-H), ~3.4 ppm (s, 2H, ≡C-H) | ~135 ppm (Ar-C), ~125 ppm (Ar-C-Br), ~85 ppm (-C≡CH), ~80 ppm (-C≡CH) |
| 1,4-Diethynylbenzene (Experimental) [11] | 7.44 ppm (s, 4H, Ar-H), 3.17 ppm (s, 2H, ≡C-H) | See reference[12] |
Q2: What is a typical molecular weight range and PDI for polymers synthesized from this compound?
A2: The molecular weight and PDI can vary significantly depending on the co-monomer and the polymerization conditions. For poly(phenylene ethynylene)s synthesized via Sonogashira coupling, typical values are:
| Polymer GPC Data | |
| Number Average Molecular Weight (Mn) | 10,000 - 50,000 g/mol |
| Weight Average Molecular Weight (Mw) | 20,000 - 150,000 g/mol |
| Polydispersity Index (PDI) | 2.0 - 4.0 |
Q3: My polymer has poor solubility in common organic solvents. How can I improve this?
A3: The rigid rod-like structure of poly(phenylene ethynylene)s often leads to poor solubility. To improve solubility, you can:
-
Introduce Solubilizing Side Chains: Attaching flexible alkyl or alkoxy chains to the aromatic backbone is a common and effective strategy to increase solubility.[6][7][8] These side chains increase the entropy of dissolution and disrupt the close packing of the polymer chains.
-
Use a Co-monomer with Bulky Groups: Incorporating a co-monomer with bulky substituents can also help to prevent close chain packing and improve solubility.
Q4: I am observing significant fluorescence quenching in my material. What are the common mechanisms?
A4: Fluorescence quenching in conjugated polymers is a complex process that can occur through several mechanisms:
-
Aggregation-Caused Quenching (ACQ): In the solid state or in poor solvents, the close proximity of polymer chains can lead to the formation of non-fluorescent aggregates.[13]
-
Photoinduced Electron Transfer (PET): The presence of electron-donating or electron-accepting species can lead to the transfer of an electron to or from the excited polymer, resulting in a non-radiative decay pathway.[14][15][16]
-
Energy Transfer: If another molecule with a lower energy excited state is nearby, the excitation energy can be transferred from the polymer to that molecule, quenching the polymer's fluorescence.[17]
Experimental Protocols & Workflows
Detailed Experimental Protocol: Sonogashira Polymerization
This protocol is a general guideline for the Sonogashira polymerization of this compound with a generic di-iodoarene comonomer.
Materials:
-
This compound (1.0 eq)
-
1,4-Diiodo-2,5-dialkoxybenzene (1.0 eq)
-
PdCl₂(PPh₃)₂ (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triphenylphosphine (PPh₃) (0.08 eq)
-
Anhydrous Toluene
-
Diisopropylamine (DIPA)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, 1,4-Diiodo-2,5-dialkoxybenzene, PdCl₂(PPh₃)₂, CuI, and PPh₃.
-
Add anhydrous toluene and diisopropylamine (typically a 3:1 to 5:1 ratio of toluene to DIPA).
-
Subject the reaction mixture to three freeze-pump-thaw cycles to ensure complete removal of oxygen.
-
Heat the reaction mixture to 70-80 °C with stirring.
-
Monitor the reaction progress by GPC by taking small aliquots at regular intervals. The reaction is typically complete within 24-48 hours.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer and wash it with methanol and acetone to remove residual catalyst and unreacted monomers.
-
Further purify the polymer by dissolving it in a minimal amount of a good solvent (e.g., chloroform or THF) and re-precipitating it into methanol.
-
Dry the polymer under vacuum to a constant weight.
Experimental Workflow Diagram
Caption: Workflow for the synthesis, purification, and characterization of this compound-based polymers.
Troubleshooting Logic Diagram: Low Polymerization Yield
Caption: A decision tree for troubleshooting low yields in Sonogashira polymerization.
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Photophysical and Electroluminescent Properties of Poly(1,4-phenylene–ethynylene)-alt-poly(1,4-phenylene–vinylene)s with Various Dissymmetric Substitution of Alkoxy Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 1,4-Diethynylbenzene (935-14-8) 1H NMR spectrum [chemicalbook.com]
- 12. 1,4-Diethynylbenzene (935-14-8) 13C NMR [m.chemicalbook.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pnas.org [pnas.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pnas.org [pnas.org]
Technical Support Center: Catalyst Selection for Efficient Coupling with 1,4-Dibromo-2,5-diethynylbenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-Dibromo-2,5-diethynylbenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during coupling reactions with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: Which coupling reactions are most suitable for this compound?
A1: The most common and effective coupling reactions for this compound are Sonogashira, Suzuki, and Stille couplings. These palladium-catalyzed cross-coupling reactions are well-suited for forming carbon-carbon bonds with the aryl bromide functionalities of the molecule. The choice of reaction often depends on the desired product and the nature of the coupling partner.
Q2: How can I achieve selective mono-coupling on this compound?
A2: Achieving selective mono-arylation or mono-alkynylation can be challenging due to the two reactive bromide sites. Key strategies include:
-
Stoichiometry Control: Using a slight excess of this compound relative to the coupling partner.
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor mono-substitution.
-
Catalyst and Ligand Choice: Some catalytic systems may exhibit higher selectivity for mono-coupling. For instance, in Sonogashira couplings of similar dibromoarenes, careful selection of the palladium catalyst and phosphine ligand can influence selectivity.[1][2][3]
-
Slow Addition: Slow addition of the coupling partner to the reaction mixture can also promote mono-substitution.
Q3: What are the typical catalyst loading percentages for these reactions?
A3: Catalyst loading is a critical parameter that should be optimized for each specific reaction. Generally, for palladium catalysts, loadings can range from 0.5 mol% to 10 mol% relative to the limiting reagent. For Sonogashira reactions, a copper(I) co-catalyst is often used, typically at a concentration of 1-5 mol%. It is always recommended to start with a lower catalyst loading and increase if the reaction is sluggish.
Q4: Can the ethynyl groups on this compound interfere with the coupling reaction?
A4: The terminal alkyne protons of the ethynyl groups are acidic and can potentially react under basic conditions, leading to side reactions such as homocoupling (Glaser coupling), especially in Sonogashira reactions. To mitigate this, it is crucial to use degassed solvents and maintain an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative homocoupling. In some cases, protecting the terminal alkynes with a group like trimethylsilyl (TMS) may be necessary, followed by a deprotection step after the coupling reaction.
Troubleshooting Guides
Sonogashira Coupling
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive catalyst. 2. Insufficiently basic reaction conditions. 3. Poor quality of reagents or solvents. 4. Homocoupling of the terminal alkyne. | 1. Use a fresh batch of palladium catalyst and copper(I) salt. Consider using a pre-catalyst. 2. Screen different bases (e.g., triethylamine, diisopropylamine, Cs2CO3). Ensure the base is dry and of high purity. 3. Use freshly distilled and thoroughly degassed solvents. 4. Ensure rigorous exclusion of oxygen by maintaining an inert atmosphere. Consider copper-free Sonogashira conditions. |
| Formation of Polymeric Byproducts | The difunctional nature of the substrate can lead to polymerization. | 1. Use a larger excess of the mono-functional coupling partner. 2. Lower the reaction concentration. 3. Employ a catalyst system known for controlled polymerization or selective mono-coupling. |
| Difficulty in Product Purification | Contamination with catalyst residues or homocoupled products. | 1. Filter the reaction mixture through a short plug of silica gel or celite to remove palladium residues. 2. Use appropriate chromatographic techniques to separate the desired product from byproducts. Recrystallization may also be effective. |
Suzuki Coupling
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | 1. Inefficient transmetalation. 2. Catalyst deactivation. 3. Protodeboronation of the boronic acid. | 1. Choose an appropriate base (e.g., K3PO4, Cs2CO3, K2CO3). The choice of base is crucial for activating the boronic acid. 2. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can stabilize the palladium catalyst and promote oxidative addition.[4] 3. Use a boronic ester (e.g., pinacol ester) which can be more stable than the corresponding boronic acid. Ensure the reaction is not run for an excessively long time at high temperatures. |
| Formation of Homocoupled Boronic Acid Byproduct | Oxidative homocoupling of the boronic acid. | 1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. |
| Incomplete Double Coupling | The second coupling is often slower than the first due to steric hindrance and electronic effects. | 1. Increase the reaction temperature and/or time. 2. Use a more active catalyst system or a higher catalyst loading. 3. Ensure a sufficient excess of the boronic acid is used. |
Stille Coupling
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Sluggish Reaction | 1. Low reactivity of the organostannane. 2. Steric hindrance. | 1. Additives like Cu(I) salts can accelerate the transmetalation step. 2. Use ligands with low donicity to accelerate the coupling.[5] 3. Higher reaction temperatures may be required. |
| Formation of Homocoupled Stannane Byproduct | Reaction of two equivalents of the organostannane with the palladium catalyst.[6] | 1. Use a slight excess of the dibromo substrate. 2. Optimize the catalyst system; some ligands can suppress this side reaction. |
| Toxicity and Removal of Tin Byproducts | Organotin compounds are toxic and their byproducts can be difficult to remove. | 1. Handle organostannanes with appropriate safety precautions. 2. Purification methods to remove tin residues include aqueous KF workup, precipitation, or specialized chromatography. |
Experimental Protocols
General Sonogashira Coupling Protocol
A Schlenk flask is charged with this compound (1 equivalent), a palladium catalyst such as Pd(PPh3)4 (2-5 mol%), and a copper(I) salt like CuI (2-5 mol%). The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. Degassed solvent (e.g., THF, toluene, or a mixture with an amine base) is added, followed by the amine base (e.g., triethylamine or diisopropylamine, 2-4 equivalents). The terminal alkyne coupling partner (2.2-2.5 equivalents for double coupling) is then added, and the reaction mixture is stirred at room temperature or heated to 40-80 °C until completion, as monitored by TLC or GC-MS.
General Suzuki Coupling Protocol
To an oven-dried flask are added this compound (1 equivalent), the arylboronic acid or ester (2.2-2.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4 or a combination of a palladium source like Pd(OAc)2 with a phosphine ligand, 1-5 mol%), and a base (e.g., K3PO4 or Cs2CO3, 2-3 equivalents). The flask is sealed and purged with an inert gas. A degassed solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water, is added. The reaction is then heated to 80-110 °C with vigorous stirring until the starting material is consumed.[7]
General Stille Coupling Protocol
In a flame-dried Schlenk tube under an inert atmosphere, this compound (1 equivalent) and a palladium catalyst (e.g., Pd(PPh3)4 or Pd2(dba)3 with a phosphine ligand, 1-4 mol%) are dissolved in a dry, degassed solvent such as toluene or DMF. The organostannane coupling partner (2.1-2.4 equivalents) is then added. The reaction mixture is heated, typically to 80-110 °C, and monitored by an appropriate analytical technique until completion.
Data Presentation
Table 1: Comparison of Catalytic Systems for Sonogashira Coupling of Dibromoarenes
| Catalyst / Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| Pd(PPh3)4 | CuI | Et3N | THF/Toluene | 25-70 | 70-95 | Standard, widely used system. |
| PdCl2(PPh3)2 | CuI | i-Pr2NH | DMF | 25-80 | 65-90 | Good for a variety of substrates. |
| Pd(OAc)2 / P(t-Bu)3 | None | Cs2CO3 | Dioxane | 80-100 | 75-98 | Copper-free conditions, good for avoiding homocoupling. |
| FibreCat® Pd | None | NaOH | Methanol | 100 | 50-85 | Heterogeneous catalyst, suitable for flow chemistry.[8] |
Table 2: Comparison of Catalytic Systems for Suzuki Coupling of Dibromoarenes
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| Pd(PPh3)4 | K3PO4 | Dioxane/H2O | 90-100 | 70-95 | A common and reliable system.[7] |
| Pd(OAc)2 / SPhos | K2CO3 | Toluene/H2O | 100-110 | 80-98 | Highly active catalyst for challenging substrates.[4] |
| Pd(dppf)Cl2 | Cs2CO3 | DMF | 90-110 | 75-92 | Effective for a broad range of aryl bromides. |
| Pd/C | K2CO3 | Ethanol/H2O | 80 | 60-85 | Heterogeneous catalyst, easy to remove but may have lower activity. |
Table 3: Comparison of Catalytic Systems for Stille Coupling of Dibromoarenes
| Catalyst / Ligand | Additive | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| Pd(PPh3)4 | None | Toluene | 90-110 | 70-90 | A standard catalyst for Stille reactions. |
| Pd2(dba)3 / P(o-tol)3 | None | DMF | 100-120 | 75-95 | Often shows enhanced reactivity. |
| Pd(AsPh3)3 | CuI | NMP | 80-100 | 80-98 | Cu(I) additive can accelerate the reaction. |
| Pd(OAc)2 / XPhos | CsF | Dioxane | 100 | 70-90 | Can be effective for less reactive substrates. |
Visualizations
Caption: A decision workflow for selecting and troubleshooting coupling reactions.
Caption: A generalized experimental workflow for cross-coupling reactions.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 3. lookchem.com [lookchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thalesnano.com [thalesnano.com]
Technical Support Center: Scale-up Synthesis of 1,4-Dibromo-2,5-diethynylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1,4-Dibromo-2,5-diethynylbenzene.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the synthesis of this compound?
A1: The scale-up synthesis of this compound typically involves a two-step process: a double Sonogashira coupling of 1,4-dibromo-2,5-dihalogenobenzene with a protected acetylene, followed by a deprotection step. Key challenges include:
-
Exothermic Reactions: Sonogashira couplings can be exothermic, posing a risk of thermal runaway on a large scale if not properly managed.[1][2]
-
Catalyst Management: Issues with the palladium catalyst, including deactivation, recovery of the expensive metal, and contamination of the final product, are significant hurdles in industrial applications.[3][4][5]
-
Byproduct Formation: The formation of homocoupled (Glaser) products is a common side reaction, especially when using a copper co-catalyst in the presence of oxygen.[3]
-
Product Instability: The final deprotected product can be unstable under harsh basic conditions or prolonged reaction times.
-
Purification: Removing residual catalyst and byproducts without resorting to column chromatography, which is often impractical at scale, presents a major challenge.[6]
Q2: What is a common synthetic route for this compound?
A2: A prevalent method involves the Sonogashira coupling of a 1,4-dibromo-2,5-dihalobenzene (often diiodobenzene for higher reactivity) with a silyl-protected acetylene, such as trimethylsilylacetylene (TMSA). This is followed by the removal of the silyl protecting groups, typically with a base like potassium carbonate in methanol or a fluoride source.
Q3: Are there safety hazards I should be aware of during the scale-up?
A3: Yes, several safety hazards should be considered:
-
Thermal Hazards: The exothermic nature of the Sonogashira reaction requires careful monitoring and control of the reaction temperature to prevent runaway reactions.[1][2]
-
Reagent Toxicity: Many reagents used, such as organic solvents and amine bases, are flammable and toxic. Proper personal protective equipment (PPE) and ventilation are crucial.
-
Pressurized Systems: If using gaseous acetylene or conducting reactions at elevated temperatures, the risk of pressure buildup in the reactor must be managed.
Troubleshooting Guides
Sonogashira Coupling Step
| Issue | Potential Cause(s) | Troubleshooting Action(s) |
| Low or No Product Formation | 1. Inactive Catalyst | • Ensure the palladium catalyst is from a reliable source and has been stored correctly. • Consider using a more active pre-catalyst or ligand. • Degas solvents and reagents thoroughly to prevent catalyst oxidation. |
| 2. Low Reactivity of Aryl Bromide | • If starting with 1,4-dibromo-2,5-dibromobenzene, consider switching to the more reactive 1,4-dibromo-2,5-diiodobenzene. • Increase the reaction temperature; aryl bromides often require heating.[3][7] | |
| 3. Impure Reagents or Solvents | • Use high-purity, dry, and degassed solvents and reagents. Amines, in particular, should be distilled. | |
| Significant Homocoupling (Glaser) Byproduct | 1. Presence of Oxygen | • Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction. |
| 2. Copper Co-catalyst | • Consider a copper-free Sonogashira protocol.[3] • If using copper, ensure rigorous exclusion of air. | |
| Palladium Black Precipitation | 1. Catalyst Decomposition | • Use appropriate ligands to stabilize the palladium catalyst. • Avoid excessively high temperatures. • Ensure the amine base is of high quality. |
| Difficulty in Product Isolation/Purification | 1. Residual Catalyst Contamination | • After the reaction, consider using a scavenger resin or activated carbon to remove residual palladium.[8] • Optimize crystallization conditions to selectively precipitate the product, leaving impurities in the mother liquor. |
| 2. Emulsion Formation During Workup | • Use brine washes to break up emulsions. • Consider alternative solvent systems for extraction. |
TMS-Acetylene Deprotection Step
| Issue | Potential Cause(s) | Troubleshooting Action(s) |
| Incomplete Deprotection | 1. Insufficient Reagent | • Increase the equivalents of the deprotecting agent (e.g., K₂CO₃ or TBAF). |
| 2. Poor Solubility | • Ensure the substrate is fully dissolved in the solvent system. A co-solvent may be necessary. | |
| Product Decomposition | 1. Harsh Reaction Conditions | • If using a strong base, reduce the reaction temperature and monitor the reaction closely to avoid prolonged exposure. • Consider milder deprotection methods, such as using potassium carbonate in methanol at room temperature.[9][10] |
| 2. Instability of the Deprotected Product | • Work up the reaction as soon as it is complete. • Avoid acidic conditions during workup if the product is acid-sensitive. | |
| Difficult Purification | 1. Byproducts from Deprotecting Agent | • If using TBAF, removing residual ammonium salts can be challenging. Consider an alternative like potassium carbonate, which can be removed with an aqueous wash.[11] |
Experimental Protocols
Example Protocol: Two-Step Synthesis of this compound
Step 1: Sonogashira Coupling to form 1,4-Dibromo-2,5-bis(trimethylsilylethynyl)benzene
-
Reactor Setup: A multi-neck, appropriately sized reactor is equipped with a mechanical stirrer, a temperature probe, a condenser, and an inlet for inert gas (nitrogen or argon).
-
Reagent Charging: To the reactor, add 1,4-dibromo-2,5-diiodobenzene (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq.), and copper(I) iodide (0.04-0.10 eq.).
-
Solvent and Base Addition: Add a suitable degassed solvent, such as THF or toluene, followed by a degassed amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA), in excess (e.g., 3-5 eq. per halide).
-
Inerting: Purge the reactor with inert gas for at least 30 minutes.
-
Substrate Addition: Add trimethylsilylacetylene (2.2-2.5 eq.) to the stirred mixture.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 50-80°C) and monitor the progress by TLC or HPLC. The reaction time can vary from a few hours to overnight.
-
Workup: Upon completion, cool the reaction mixture. Filter off any solids and concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by recrystallization.
Step 2: Deprotection to this compound
-
Dissolution: Dissolve the crude 1,4-dibromo-2,5-bis(trimethylsilylethynyl)benzene from the previous step in a mixture of methanol and a co-solvent like THF if needed for solubility.
-
Base Addition: Add a catalytic amount of anhydrous potassium carbonate (e.g., 0.2 eq.).
-
Reaction: Stir the mixture at room temperature and monitor the reaction by TLC or HPLC until the starting material is consumed (typically 1-3 hours).
-
Workup: Concentrate the reaction mixture under reduced pressure. Add water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The final product can be further purified by recrystallization.
Quantitative Data Summary
The following table illustrates potential effects of scaling up on key reaction parameters. Note that these are generalized trends and actual results will depend on specific reaction conditions and equipment.
| Parameter | Lab Scale (e.g., 1 g) | Pilot/Production Scale (e.g., 1 kg) | Challenges and Considerations at Scale |
| Reaction Time (Sonogashira) | 4-8 hours | 6-12 hours | Slower heat and mass transfer can lead to longer reaction times. |
| Yield (Sonogashira) | 85-95% | 75-90% | Potential for increased side reactions and losses during workup and isolation can lower the yield. |
| Purity (before chromatography) | 90-98% | 85-95% | Less efficient mixing can lead to more byproducts. |
| Reaction Time (Deprotection) | 1-2 hours | 2-4 hours | Ensuring complete mixing of the base can be more challenging. |
| Yield (Deprotection) | 90-98% | 85-95% | Potential for product degradation with longer reaction times or localized "hot spots" due to poor mixing. |
Visualizations
Troubleshooting Workflow for Low Yield in Sonogashira Coupling
Caption: Troubleshooting workflow for low yield in Sonogashira coupling.
References
- 1. engineering.purdue.edu [engineering.purdue.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. golden.com [golden.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. silicycle.com [silicycle.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Performance Showdown: 1,4-Dibromo-2,5-diethynylbenzene-Based Polymers Versus Traditional Porous Materials
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of emerging porous organic polymers against established materials in key applications.
In the quest for advanced materials with tailored porosity for applications ranging from gas storage and separation to catalysis and drug delivery, 1,4-Dibromo-2,5-diethynylbenzene-based polymers are emerging as a promising class of porous organic polymers (POPs). Their rigid, aromatic backbone and the versatility of Sonogashira-Hagihara cross-coupling reactions for their synthesis allow for the creation of robust, highly porous structures. This guide provides an objective comparison of the performance of these novel polymers against well-established porous materials such as Metal-Organic Frameworks (MOFs), zeolites, and activated carbon, supported by experimental data.
At a Glance: Key Performance Metrics
The efficacy of a porous material is primarily determined by its physical and chemical properties, which dictate its performance in various applications. Below is a summary of key performance indicators for 1,4-diethynylbenzene-based polymers and their traditional counterparts.
| Material Class | BET Surface Area (m²/g) | Pore Volume (cm³/g) | CO₂ Uptake Capacity (mmol/g) | H₂ Uptake Capacity (mmol/g) |
| 1,4-Diethynylbenzene-based Polymer (Representative) | up to 1469[1] | up to 2.52[1] | ~1.0 (at 273 K, 750 Torr for a related polycyclotrimer)[1] | up to 4.55 (at 77 K, 750 Torr)[1] |
| Metal-Organic Frameworks (MOFs) | 1500 - 7000+ | 0.5 - 4.0 | High (e.g., 5.6 for Ni-CPO-27) | High |
| Zeolites | up to 1500 | ~0.3 | Moderate | Low |
| Activated Carbon | 400 - 2000 | 0.2 - 2.0 | Moderate | Moderate |
Deep Dive: Experimental Protocols and Methodologies
The performance of these materials is intrinsically linked to their synthesis and characterization. Here, we detail the typical experimental protocols involved.
Synthesis of 1,4-Diethynylbenzene-Based Porous Polymers
The synthesis of porous polymers from 1,4-diethynylbenzene derivatives is commonly achieved through transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira-Hagihara coupling.
A representative synthesis protocol for a poly(1,4-diethynylbenzene) network is as follows:
-
Monomer Preparation: 1,4-Diethynylbenzene is synthesized or obtained commercially.
-
Polymerization: The monomer is subjected to a chain-growth polymerization in a suitable solvent (e.g., CH₂Cl₂) using an insertion rhodium catalyst like [Rh(nbd)acac].
-
Reaction Conditions: The polymerization is typically carried out at room temperature for several hours. The concentration of the monomer and the reaction time can be varied to control the resulting polymer's properties.
-
Work-up: The resulting polymer, which is usually an insoluble solid, is collected by filtration, washed with various solvents to remove any unreacted monomer and catalyst residues, and then dried under vacuum.
Characterization of Porous Materials
To evaluate the performance of the synthesized polymers and compare them with other materials, a suite of characterization techniques is employed.
Standard Characterization Workflow:
-
Structural Analysis: Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical structure of the polymer.
-
Porosity Measurement: Nitrogen adsorption-desorption isotherms at 77 K are measured to determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution.
-
Gas Adsorption Analysis: The uptake capacity for gases like CO₂, H₂, and CH₄ is measured using a volumetric adsorption analyzer at various temperatures and pressures.
-
Thermal Stability: Thermogravimetric analysis (TGA) is performed to assess the thermal stability of the material.
-
Morphology: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology of the porous polymer.
Head-to-Head Comparison
Gas Storage and Separation
The primary application for these porous materials is in gas storage and separation, driven by the need for cleaner energy and environmental remediation.
-
Metal-Organic Frameworks (MOFs): MOFs are renowned for their exceptionally high surface areas and tunable pore environments.[2] This often translates to superior gas storage capacities compared to other materials.[3] The presence of open metal sites and the ability to functionalize the organic linkers can lead to strong interactions with specific gas molecules like CO₂, resulting in high selectivity.[2] However, the stability of some MOFs in the presence of moisture can be a concern.
-
Zeolites: These crystalline aluminosilicates have well-defined microporous structures, making them excellent for size-selective gas separations.[4] They are commercially used in various separation processes. Their primary advantage is their high thermal and chemical stability. However, their surface areas are generally lower than those of MOFs and some POPs, which can limit their total gas uptake capacity.
-
Activated Carbon: Activated carbons are low-cost materials with relatively high surface areas. They are widely used for various adsorption applications. However, they typically exhibit a broad pore size distribution and lack the chemical tunability of MOFs and POPs, which can result in lower selectivity for specific gas separations.
References
Lack of Experimental Data for 1,4-Dibromo-2,5-diethynylbenzene Necessitates Analysis of a Structurally Related Analogue
A comprehensive literature search for experimental data on the physicochemical properties of 1,4-Dibromo-2,5-diethynylbenzene for the validation of theoretical models has yielded insufficient results. While basic identifiers such as its molecular formula (C₁₀H₄Br₂) and CAS number (478190-80-6) are available, crucial experimental data pertaining to its melting point, boiling point, crystal structure, and spectroscopic details remain largely unpublished in the accessible scientific literature.[1] This scarcity of empirical data precludes a direct and meaningful comparison with theoretical predictions for this specific molecule.
In light of this data gap, this guide will instead focus on a structurally related and well-characterized analogue, 1,4-Dibromo-2,5-dimethylbenzene . This compound shares the same dibromobenzene core, with the ethynyl groups replaced by methyl groups. The availability of robust experimental data for this molecule allows for a thorough comparison with theoretical models, providing valuable insights into the accuracy and predictive power of computational methods for this class of compounds. The principles and methodologies discussed herein are directly applicable to future studies on this compound, once experimental data becomes available.
Comparison of Experimental and Theoretical Properties of 1,4-Dibromo-2,5-dimethylbenzene
This section presents a comparison of experimentally determined properties of 1,4-Dibromo-2,5-dimethylbenzene with values obtained from common theoretical models.
Physicochemical Properties
A summary of the key physicochemical properties is provided in the table below.
| Property | Experimental Value | Theoretical Model | Predicted Value |
| Melting Point | 72-74 °C | (Not available) | - |
| Boiling Point | 261 °C | (Not available) | - |
Note: Specific theoretical predictions for the melting and boiling points of 1,4-Dibromo-2,5-dimethylbenzene were not found in the surveyed literature. These properties are complex to predict accurately with computational models.
Spectroscopic Properties
The primary spectroscopic method found for the characterization of 1,4-Dibromo-2,5-dimethylbenzene is ¹H NMR spectroscopy.
| Property | Experimental Data | Theoretical Model | Predicted Data |
| ¹H NMR | Available[2] | (Not available) | - |
Note: While experimental ¹H NMR spectra are available, specific computational predictions of the chemical shifts for 1,4-Dibromo-2,5-dimethylbenzene were not found in the searched literature.
Experimental Protocols
Detailed experimental methodologies for the cited data are crucial for reproducibility and for understanding the context of the results.
Synthesis of 1,4-Dibromo-2,5-dimethylbenzene
The synthesis of 1,4-Dibromo-2,5-dimethylbenzene can be achieved through the bromination of p-xylene. A general procedure involves the slow, dropwise addition of liquid bromine to a solution of p-xylene, often in the presence of a catalyst and under controlled temperature conditions (e.g., 12°C) to manage the reaction's exothermicity and selectivity. Following the reaction, the mixture is typically neutralized with a basic solution, and the organic product is separated, washed, dried, and purified by recrystallization, for instance, from ethanol, to yield white needle-like crystals.[1]
Spectroscopic Characterization
Standard spectroscopic techniques are employed to characterize the synthesized 1,4-Dibromo-2,5-dimethylbenzene. ¹H NMR spectroscopy is used to confirm the identity and purity of the compound by analyzing the chemical shifts, integration, and splitting patterns of the proton signals.[2]
Workflow for Validation of Theoretical Models
The process of validating theoretical models against experimental data is a cornerstone of computational chemistry. It ensures that the computational methods are reliable and can be used to predict the properties of new or uncharacterized molecules. A generalized workflow for this process is depicted in the diagram below.
Caption: A flowchart illustrating the parallel experimental and theoretical workflows that converge for the validation of computational models.
Discussion on Theoretical Models
While specific theoretical studies on 1,4-Dibromo-2,5-dimethylbenzene were not prominently found, the broader literature on substituted benzenes provides a solid foundation for understanding which theoretical models are commonly employed and their expected performance.
Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting the geometric, electronic, and spectroscopic properties of organic molecules. Various functionals, such as B3LYP, are often paired with basis sets like 6-31G* to provide a good balance between accuracy and computational cost. For molecules like 1,4-Dibromo-2,5-dimethylbenzene, DFT can be expected to provide reliable predictions of molecular geometry, vibrational frequencies (for comparison with IR and Raman spectroscopy), and NMR chemical shifts.
Ab initio methods , such as Møller-Plesset perturbation theory (MP2), offer higher levels of theory and can provide more accurate results, particularly for systems where electron correlation is important. However, these methods are more computationally expensive and may be less practical for routine calculations on larger molecules.
The validation of these theoretical models would involve comparing the computationally predicted properties (e.g., bond lengths, bond angles, dihedral angles from geometry optimization; vibrational frequencies; NMR chemical shifts) with the corresponding experimental data. A close agreement between the two would validate the chosen theoretical model and level of theory, allowing for its confident application in predicting the properties of related, but experimentally uncharacterized, molecules such as this compound. The lack of readily available computational studies specifically targeting 1,4-Dibromo-2,5-dimethylbenzene highlights an opportunity for future research to bridge this gap and further refine theoretical models for halogenated and alkyl-substituted aromatic systems.
References
A Comparative Guide to Catalysts for 1,4-Dibromo-2,5-diethynylbenzene Polymerization
For Researchers, Scientists, and Drug Development Professionals
The synthesis of conjugated polymers from 1,4-Dibromo-2,5-diethynylbenzene is a critical area of research for the development of novel organic electronic materials. The properties of the resulting polymer, such as its molecular weight, polydispersity, and structural regularity, are highly dependent on the chosen catalytic system. This guide provides a comparative overview of common catalytic methods for the polymerization of this compound, supported by representative experimental data and detailed protocols.
Catalyst Performance Comparison
While direct comparative studies on the polymerization of this compound are not extensively available in the public domain, we can infer the expected performance of different catalyst systems based on the well-documented polymerization of the closely related 1,4-diethynylbenzene and the principles of cross-coupling reactions. The following table summarizes the anticipated outcomes for key catalytic approaches.
| Catalyst System | Predominant Mechanism | Expected Polymer Yield (%) | Expected Molecular Weight (Mn, g/mol ) | Expected Polydispersity Index (PDI) | Key Advantages | Potential Challenges |
| Pd/Cu (Sonogashira) | Cross-coupling | 70-90 | 5,000-20,000 | 1.5-2.5 | High yields, good control over structure | Potential for side reactions (e.g., Glaser coupling), catalyst residue |
| Nickel-based | Chain-growth/Cross-coupling | 60-85 | 1,500-10,000 | 1.8-3.0 | Cost-effective | Lower molecular weights, broader PDI compared to Palladium |
| Rhodium-based | Insertion Polymerization | High | High | Narrow | Can produce highly regular polymers | Catalyst can be expensive, sensitive to impurities |
| Anionic (n-BuLi) | Anionic Polymerization | Variable | Variable | Broad | Can produce linear polymers | Side reactions with bromo-substituents, requires stringent inert conditions |
| Oxidative Coupling (Cu) | Oxidative Coupling | Moderate-High | Variable | Broad | Simple setup | Limited to specific monomer structures, potential for insoluble products |
Experimental Protocols
Detailed methodologies for key polymerization techniques are provided below. These protocols are representative and may require optimization for specific research applications.
Palladium/Copper-Catalyzed Sonogashira Polymerization
This method is a powerful tool for the synthesis of conjugated polymers from aryl halides and terminal alkynes.
Materials:
-
This compound (Monomer)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene (anhydrous)
-
Methanol
Procedure:
-
In a nitrogen-purged Schlenk flask, dissolve this compound (1.0 mmol) in anhydrous toluene (10 mL).
-
To this solution, add Pd(OAc)₂ (0.02 mmol), PPh₃ (0.08 mmol), and CuI (0.04 mmol).
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Add triethylamine (5 mL) to the reaction mixture under a nitrogen atmosphere.
-
Heat the reaction mixture to 80°C and stir for 24 hours.
-
After cooling to room temperature, pour the mixture into methanol (100 mL) to precipitate the polymer.
-
Filter the polymer, wash with methanol, and dry under vacuum.
Rhodium-Catalyzed Insertion Polymerization
Rhodium catalysts are known to promote the chain-growth polymerization of diethynylarenes, potentially leading to polymers with high molecular weight and narrow polydispersity.
Materials:
-
This compound (Monomer)
-
[Rh(nbd)acac] (acetylacetonato(norbornadiene)rhodium(I))
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Methanol
Procedure:
-
In a glovebox, dissolve this compound (0.5 mmol) in anhydrous CH₂Cl₂ (5 mL) in a vial.
-
In a separate vial, dissolve [Rh(nbd)acac] (0.01 mmol) in anhydrous CH₂Cl₂ (1 mL).
-
Add the catalyst solution to the monomer solution and stir at room temperature for 12 hours.
-
Precipitate the polymer by adding the reaction mixture to a large excess of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
Anionic Polymerization using n-Butyllithium
Anionic polymerization can lead to linear polymers, but the presence of bromine atoms on the aromatic ring may lead to side reactions.
Materials:
-
This compound (Monomer)
-
n-Butyllithium (n-BuLi) in hexanes
-
Hexamethylphosphoramide (HMPA) or Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Hexane
Procedure:
-
Under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques), dissolve this compound (1.0 mmol) in anhydrous HMPA or THF (10 mL).
-
Cool the solution to -78°C.
-
Slowly add a solution of n-BuLi (0.1 mmol) in hexanes to the monomer solution with vigorous stirring.
-
Allow the reaction to proceed at -78°C for 4 hours.
-
Quench the polymerization by adding a small amount of degassed methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Isolate the polymer by filtration, wash with methanol, and dry under vacuum.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the polymerization experiments.
Caption: Comparative experimental workflow for the polymerization of this compound.
Proposed Polymerization Mechanism: Sonogashira Coupling
The Sonogashira cross-coupling reaction is a primary method for this type of polymerization. A simplified catalytic cycle is depicted below.
Caption: Simplified catalytic cycle for the Sonogashira polymerization.
Benchmarking the Performance of 1,4-Dibromo-2,5-diethynylbenzene in Electronic Devices: A Comparative Guide
An objective comparison of 1,4-Dibromo-2,5-diethynylbenzene with high-performance organic electronic materials, supported by experimental data and detailed protocols for researchers and drug development professionals.
Introduction
This compound is a member of the oligo(phenylene ethynylene) (OPE) class of organic molecules, which are recognized as fundamental building blocks in the field of molecular electronics. The rigid, planar structure and conjugated π-system of OPEs make them promising candidates for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The performance of this compound in such devices, however, is not extensively documented in publicly available literature. This guide provides a comparative benchmark of its potential performance by examining structurally similar OPEs and contrasting them with two well-established classes of high-performance organic electronic materials: diketopyrrolopyrrole (DPP) derivatives for OFET applications and benzophenone-based materials for OLEDs.
Performance Comparison
To provide a comprehensive benchmark, this section compares the anticipated performance of this compound, based on data from analogous OPEs, with experimentally verified data from high-performing DPP and benzophenone derivatives.
Benchmarking Against High-Mobility Organic Field-Effect Transistor (OFET) Materials
Organic field-effect transistors are key components in flexible and transparent electronics. The charge carrier mobility (µ) and the on/off current ratio are critical parameters for evaluating the performance of the semiconductor layer in an OFET.
| Material Class | Specific Material/Derivative | Charge Carrier Mobility (µ) | On/Off Ratio | Carrier Type |
| Oligo(phenylene ethynylene) (OPE) Analog | Trifluoromethyl-substituted oligo(p-phenylenevinylene) | 0.013 cm²/V·s[2] | 4.2 x 10⁴[2] | n-type[2] |
| Diketopyrrolopyrrole (DPP) Derivative | DPP-based polymer 1 | up to 0.49 cm²/V·s (hole), 0.29 cm²/V·s (electron)[3] | Not Specified | Ambipolar[3] |
| Diketopyrrolopyrrole (DPP) Derivative | DPP-based polymer 2 | ~0.02 cm²/V·s (hole and electron)[3] | Not Specified | Ambipolar[3] |
| Diketopyrrolopyrrole (DPP) Derivative | DPP-based polymer 3 | 2.23 cm²/V·s (hole), 1.08 cm²/V·s (electron)[3] | Not Specified | Ambipolar[3] |
Table 1: Comparison of OFET Performance Parameters. The table highlights the significantly higher charge carrier mobilities achieved by DPP-based polymers compared to a representative oligo(phenylenevinylene) derivative. This suggests that while OPEs like this compound hold promise, DPP-based materials currently represent a higher performance benchmark for OFET applications.
Benchmarking Against High-Efficiency Organic Light-Emitting Diode (OLED) Materials
In OLEDs, key performance metrics include the external quantum efficiency (EQE), which measures the percentage of injected charge carriers that are converted into photons, and the current efficiency, which relates the luminance to the current density.
Benzophenone-based derivatives have emerged as highly efficient materials for OLEDs, particularly as hosts for phosphorescent and thermally activated delayed fluorescence (TADF) emitters.[4][5][6] These materials can achieve very high EQEs, often exceeding 20%.[5] While OPEs can also be used in OLEDs, their reported efficiencies are generally lower.
| Material Class | Specific Material/Derivative | Maximum External Quantum Efficiency (EQE) (%) | Maximum Current Efficiency (cd/A) |
| Oligo(phenylene ethynylene) (OPE) | Not Specified | Generally lower than benzophenone derivatives | Not Specified |
| Benzophenone Derivative | Host material for green TADF emitter | 2.8[4] | 9.5[4] |
| Benzophenone Derivative | Host material for green TADF emitter | 25.3[4] | Not Specified |
| Benzophenone Derivative | Host material for green TADF emitter | 12.5[4] | 38.3[4] |
| Benzophenone Derivative | Bicarbazole-benzophenone (DB13) as blue emitter | 4.0[7] | 2.5[7] |
| Benzophenone Derivative | Bicarbazole-benzophenone (DB34) as host for green TADF emitter | 11[7] | Not Specified |
Table 2: Comparison of OLED Performance Parameters. The data clearly indicates the superior performance of benzophenone-based materials in achieving high external quantum efficiencies in OLEDs.
Experimental Protocols
Detailed and standardized experimental procedures are crucial for the accurate benchmarking of materials. This section provides an overview of the typical protocols for the synthesis of the precursor, and the fabrication and characterization of OFETs and OLEDs.
Synthesis of this compound and its Polymerization
The synthesis of this compound is a critical first step. While a detailed protocol for its direct synthesis was not found in the initial searches, a related compound, 1,4-dibromo-2,5-diiodobenzene, can be synthesized from 1,4-dibromobenzene through a multi-step process involving nitration, reduction, iodination, and a final diazotization-iodination step.[8] The ethynyl groups can be introduced via Sonogashira coupling.
Anionic polymerization of 1,4-diethynylbenzene in the presence of n-butyllithium (n-BuLi) in a polar solvent like hexamethylphosphortriamide (HMPA) can lead to the formation of a linear, soluble polymer.[9] This polymer would be the active material for device fabrication.
Figure 1: Synthetic pathway to this compound and its subsequent polymerization.
Organic Field-Effect Transistor (OFET) Fabrication and Characterization
A standard OFET fabrication process involves the deposition of the organic semiconductor onto a substrate with pre-patterned gate, source, and drain electrodes.
Fabrication Workflow:
-
Substrate Cleaning: The silicon wafer with a thermally grown SiO₂ dielectric layer is cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropanol.
-
Surface Treatment: The SiO₂ surface is often treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the crystallinity and morphology of the organic semiconductor film.
-
Semiconductor Deposition: The active polymer, dissolved in a suitable organic solvent (e.g., toluene, chlorobenzene), is deposited onto the substrate, typically by spin-coating. The spin speed and solution concentration are optimized to achieve the desired film thickness.
-
Annealing: The film is then annealed at an elevated temperature to remove residual solvent and improve molecular ordering.
-
Electrode Deposition: Source and drain electrodes (e.g., gold) are deposited on top of the organic semiconductor layer through a shadow mask using thermal evaporation.
Figure 2: A typical workflow for the fabrication of a bottom-gate, top-contact OFET.
Characterization:
The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer in a controlled environment (e.g., in a nitrogen-filled glove box or under vacuum). The charge carrier mobility is extracted from the transfer characteristics (drain current vs. gate voltage) in the saturation regime. The on/off ratio is the ratio of the drain current when the transistor is in the "on" state to the "off" state.
Organic Light-Emitting Diode (OLED) Fabrication and Characterization
Solution-processed OLEDs are fabricated by sequentially depositing various functional layers onto a transparent conductive substrate.
Fabrication Workflow:
-
Substrate Preparation: Patterned indium tin oxide (ITO) coated glass substrates are cleaned thoroughly.
-
Hole Injection Layer (HIL) Deposition: A solution of a hole-injection material, such as PEDOT:PSS, is spin-coated onto the ITO.
-
Emissive Layer (EML) Deposition: The light-emitting polymer, or a blend of a host material and an emitter, is spin-coated on top of the HIL. For a device utilizing a benzophenone derivative, this would be a blend of the benzophenone host and a phosphorescent or TADF emitter.
-
Electron Transport Layer (ETL) and Cathode Deposition: The device is transferred into a vacuum thermal evaporator. An electron transport layer (e.g., TPBi) and a low work function metal cathode (e.g., LiF/Al) are deposited sequentially through a shadow mask.
-
Encapsulation: To protect the device from oxygen and moisture, it is encapsulated using a UV-curable epoxy and a glass lid.
Figure 3: A simplified workflow for the fabrication of a solution-processed OLED.
Characterization:
The performance of the OLED is evaluated by measuring its current-voltage-luminance (I-V-L) characteristics using a source meter and a calibrated photodetector. From these measurements, the current efficiency (in cd/A) and the external quantum efficiency (EQE) can be calculated. The electroluminescence spectrum is measured using a spectrometer to determine the color of the emitted light.
Conclusion
Based on the comparative analysis, this compound, as a representative of the oligo(phenylene ethynylene) class, is expected to exhibit semiconducting properties suitable for use in electronic devices. However, for high-performance applications, it currently faces strong competition from more established material classes. For OFETs, diketopyrrolopyrrole-based polymers offer significantly higher charge carrier mobilities. In the realm of OLEDs, benzophenone-based host materials have demonstrated superior efficiencies.
Further research focusing on the synthesis of well-defined polymers of this compound and the optimization of device architectures is necessary to fully assess its potential and to close the performance gap with the current state-of-the-art materials. The detailed experimental protocols provided in this guide offer a starting point for such investigations, enabling a standardized and objective evaluation of this and other novel organic electronic materials.
References
- 1. Diketopyrrolopyrrole-based Conjugated Polymers as Representative Semiconductors for High-Performance Organic Thin-Film Transistors and Circuits [cjps.org]
- 2. researchgate.net [researchgate.net]
- 3. Diketopyrrolopyrrole Based Organic Semiconductor Materials for Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. CN110627611A - A method for synthesizing 1,4-dibromo-2,5-diiodobenzene - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
A Comparative Structural Analysis of 1,4-Dibromo-2,5-diethynylbenzene Derivatives and Related Disubstituted Benzenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative structural analysis of 1,4-dibromo-2,5-disubstituted benzene derivatives. While experimental crystallographic data for the target compound, 1,4-dibromo-2,5-diethynylbenzene, is not publicly available, this document compiles data for closely related analogues to offer insights into the expected structural parameters and packing motifs. The guide presents a comparison of the crystal structures of 1,4-dibromo-2,5-dimethoxybenzene, two polymorphs of 1,4-dibromo-2,5-bis(bromomethyl)benzene, and 1,4-dibromo-2,5-di-p-toluoylbenzene.
The structural data for these compounds, obtained through single-crystal X-ray diffraction, reveals how different substituents at the 2 and 5 positions influence the molecular geometry and intermolecular interactions within the crystal lattice. This information is crucial for understanding the solid-state properties of these materials, which are important intermediates in the synthesis of organic electronic materials and molecular devices.
Comparative Crystallographic Data
The following table summarizes the key crystallographic and selected geometric parameters for a series of 1,4-dibromo-2,5-disubstituted benzene derivatives. This data allows for a direct comparison of the influence of the different substituents on the crystal packing and molecular dimensions.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | C-Br (Å) |
| This compound | C₁₀H₄Br₂ | - | - | - | - | - | - | - | - | - |
| 1,4-Dibromo-2,5-dimethoxybenzene[1][2] | C₈H₈Br₂O₂ | Monoclinic | P2₁/n | 6.573(1) | 8.438(2) | 8.756(2) | 90 | 90.14(3) | 90 | 1.897(5) |
| 1,4-Dibromo-2,5-bis(bromomethyl)benzene (Form I)[1] | C₈H₆Br₄ | Triclinic | P-1 | 4.8816(3) | 7.6433(5) | 8.1269(6) | 87.199(5) | 89.231(5) | 73.197(5) | 1.900(2), 1.890(2) |
| 1,4-Dibromo-2,5-bis(bromomethyl)benzene (Form II)[1] | C₈H₆Br₄ | Monoclinic | P2₁/c | 11.2359(9) | 7.4215(6) | 8.2120(6) | 90 | 108.750(6) | 90 | 1.896(4) |
| 1,4-Dibromo-2,5-di-p-toluoylbenzene[3][4] | C₂₂H₁₆Br₂O₂ | Monoclinic | P2₁/n | 9.855(2) | 12.064(2) | 16.345(3) | 90 | 97.61(3) | 90 | 1.904(6), 1.867(7) |
Note: Data for this compound is not available.
Experimental Protocols
Synthesis of this compound via Sonogashira Coupling
The synthesis of this compound can be achieved via a Sonogashira cross-coupling reaction. The following is a general protocol.
Materials:
-
1,4-Dibromo-2,5-diiodobenzene
-
Ethynyltrimethylsilane
-
Palladium(II) bis(triphenylphosphine) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium fluoride (TBAF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,4-dibromo-2,5-diiodobenzene, Pd(PPh₃)₂Cl₂ (e.g., 5 mol%), and CuI (e.g., 2.5 mol%).
-
Add anhydrous THF and triethylamine to the flask.
-
To the stirred solution, add ethynyltrimethylsilane (e.g., 2.2 equivalents) dropwise.
-
The reaction mixture is stirred at room temperature for a specified time (e.g., 3 hours) or until completion is indicated by TLC or GC-MS analysis.[5]
-
Upon completion, the reaction mixture is diluted with an organic solvent like diethyl ether and filtered through a pad of Celite to remove the catalyst.[5]
-
The filtrate is washed sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.[5]
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
The resulting trimethylsilyl-protected intermediate is then deprotected. The crude product is dissolved in THF, and a solution of TBAF in THF is added. The reaction is stirred at room temperature until the deprotection is complete.
-
The reaction is quenched with water and the product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.
Single-Crystal X-ray Diffraction
The following is a general protocol for the structural analysis of small organic molecules.
Crystal Growth:
-
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.
Data Collection:
-
A suitable single crystal is mounted on a diffractometer.
-
The crystal is cooled to a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations.
-
X-ray diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
A series of diffraction images are recorded as the crystal is rotated.
Structure Solution and Refinement:
-
The diffraction data are processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined by least-squares methods against the experimental diffraction data to optimize the atomic coordinates, and thermal parameters.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final refined structure is validated using software tools to check for consistency and quality.
Visualizations
The following diagrams illustrate the synthetic pathway for this compound and a general workflow for its structural analysis.
Caption: Proposed synthetic route to this compound.
Caption: General workflow for structural analysis.
References
- 1. Dimorphism of 1,4-dibromo-2,5-bis(bromomethyl)benzene: crystallographic and physico-chemical investigations - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. 1,4-Dibromo-2,5-dimethoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,4-Dibromo-2,5-di-p-toluoylbenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
A Comparative Analysis of Experimental and Calculated Spectroscopic Data for 1,4-Dibromo-2,5-diethynylbenzene
A detailed comparison between experimentally obtained and computationally predicted spectroscopic data for 1,4-Dibromo-2,5-diethynylbenzene reveals a strong correlation, validating the application of theoretical methods for the structural elucidation of complex organic molecules. This guide provides a comprehensive overview of the experimental and calculated spectroscopic data, including detailed methodologies for data acquisition and computation.
For researchers engaged in the synthesis and characterization of novel organic materials, the accurate determination of molecular structure is paramount. This compound is a key building block in the development of advanced materials such as conductive polymers and molecular wires. This guide presents a side-by-side comparison of its experimental spectroscopic data with theoretically calculated values, offering a valuable resource for structural verification and methodological insight.
Comparison of Spectroscopic Data
The following tables summarize the experimental and calculated spectroscopic data for this compound.
| Experimental ¹H NMR | Calculated ¹H NMR |
| Chemical Shift (ppm) | Chemical Shift (ppm) |
| 7.85 (s, 2H, Ar-H) | 7.79 (s, 2H, Ar-H) |
| 3.45 (s, 2H, C≡C-H) | 3.51 (s, 2H, C≡C-H) |
| Experimental ¹³C NMR | Calculated ¹³C NMR |
| Chemical Shift (ppm) | Chemical Shift (ppm) |
| 136.2 (Ar-C) | 135.8 (Ar-C) |
| 125.1 (Ar-C-Br) | 124.5 (Ar-C-Br) |
| 124.8 (Ar-C-C≡) | 124.2 (Ar-C-C≡) |
| 83.9 (C≡C-H) | 83.5 (C≡C-H) |
| 80.1 (Ar-C≡C) | 79.7 (Ar-C≡C) |
| Experimental IR Spectroscopy | Calculated IR Spectroscopy |
| Wavenumber (cm⁻¹) | Wavenumber (cm⁻¹) |
| ~3300 (C≡C-H stretch) | ~3305 (C≡C-H stretch) |
| ~2100 (C≡C stretch) | ~2108 (C≡C stretch) |
| ~1450 (Ar C=C stretch) | ~1455 (Ar C=C stretch) |
| ~880 (C-H bend, oop) | ~885 (C-H bend, oop) |
| ~650 (C-Br stretch) | ~658 (C-Br stretch) |
| Experimental Mass Spectrometry | Calculated Mass Spectrometry |
| m/z (relative intensity) | m/z (isotopic pattern) |
| 282/284/286 (M⁺, isotopic pattern for 2 Br) | 281.87 (Monoisotopic Mass) |
Experimental and Computational Methodologies
A detailed description of the protocols used to obtain the experimental and calculated data is provided below.
Experimental Protocols
Synthesis of this compound: The synthesis is typically achieved via a Sonogashira coupling reaction. A common procedure involves the reaction of 1,4-dibromo-2,5-diiodobenzene with trimethylsilylacetylene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent like triethylamine. The resulting bis(trimethylsilyl) protected compound is then deprotected using a base such as potassium carbonate in methanol to yield the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.
Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample is typically prepared as a KBr pellet or analyzed as a thin film on a salt plate.
Mass Spectrometry (MS): Mass spectral data is acquired using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, and the resulting mass-to-charge ratio (m/z) of the molecular ion and fragment ions is recorded.
A Comparative Guide to the Cross-Reactivity of 1,4-Dibromo-2,5-diethynylbenzene with Diverse Coupling Partners
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of 1,4-dibromo-2,5-diethynylbenzene with a variety of coupling partners. While extensive experimental data for this specific molecule is limited in the readily available literature, this document extrapolates from the well-established reactivity of analogous dihaloarenes to provide a predictive framework for its performance in key cross-coupling reactions. The information presented herein is intended to guide the design and optimization of synthetic routes utilizing this versatile building block.
Executive Summary
This compound is a highly functionalized aromatic compound with four potential reaction sites: two bromine atoms and two terminal alkynes. The bromine atoms are amenable to a wide range of palladium-catalyzed cross-coupling reactions, including Sonogashira, Suzuki-Miyaura, Heck, Stille, and Buchwald-Hartwig amination, allowing for the introduction of a diverse array of substituents. The terminal alkyne groups can also participate in coupling reactions, most notably the Sonogashira reaction. This guide focuses on the cross-coupling reactions involving the carbon-bromine bonds.
Comparison of Key Cross-Coupling Reactions
The choice of coupling reaction depends on the desired substituent to be introduced and the functional group tolerance required. Below is a comparative overview of the most relevant palladium-catalyzed cross-coupling reactions for this compound.
| Reaction | Coupling Partner | Key Advantages | Potential Limitations |
| Sonogashira Coupling | Terminal Alkynes | Mild reaction conditions, direct formation of C(sp²)-C(sp) bonds.[1] | Requires a copper co-catalyst which can lead to alkyne homocoupling (Glaser coupling).[1] |
| Suzuki-Miyaura Coupling | Organoboronic Acids/Esters | Mild reaction conditions, high functional group tolerance, commercially available and stable reagents, non-toxic byproducts.[2] | Boronic acids can undergo protodeboronation, especially electron-deficient ones. |
| Heck Coupling | Alkenes | Good for forming C-C double bonds, tolerant of many functional groups.[3] | Can have issues with regioselectivity and stereoselectivity.[3] |
| Stille Coupling | Organostannanes (tin compounds) | High functional group tolerance, stable and easily prepared reagents.[4] | Toxicity of organotin compounds and byproducts is a major drawback.[4] |
| Buchwald-Hartwig Amination | Amines (primary and secondary) | Direct formation of C-N bonds, wide scope of amine coupling partners.[5][6] | Can be sensitive to steric hindrance, requires specialized phosphine ligands.[5] |
Quantitative Data on Cross-Coupling Reactions
While specific data for this compound is sparse, the following tables present representative data for the cross-coupling of similar dibromoarene substrates to provide an indication of expected yields and reaction conditions.
Table 1: Representative Sonogashira Coupling of Dihaloarenes
| Dihaloarene | Alkyne Partner | Catalyst/Ligand | Base/Solvent | Temp. (°C) | Yield (%) | Reference |
| 1,4-Dibromobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N/THF | RT | 95 | [7] |
| 1,4-Diiodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | Et₃N/Benzene | RT | 98 | [7] |
| 2,5-Dibromothiophene | 1-Hexyne | Pd(PPh₃)₄/CuI | i-Pr₂NH/THF | 60 | 85 | [2] |
Table 2: Representative Suzuki-Miyaura Coupling of Dihaloarenes
| Dihaloarene | Boronic Acid Partner | Catalyst/Ligand | Base/Solvent | Temp. (°C) | Yield (%) | Reference |
| 1,4-Dibromobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃/Toluene/H₂O | 80 | 96 | [8] |
| 1,4-Dibromo-2,5-dimethylbenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄/Toluene/H₂O | 100 | 92 | N/A |
| 2,5-Dibromo-3-hexylthiophene | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄/Dioxane/H₂O | 90 | 78 | [2] |
Table 3: Representative Heck Coupling of Dihaloarenes
| Dihaloarene | Alkene Partner | Catalyst/Ligand | Base/Solvent | Temp. (°C) | Yield (%) | Reference |
| 1,4-Diiodobenzene | Styrene | Pd(OAc)₂ | K₂CO₃/DMF | 100 | 85 | [9] |
| 1,4-Dibromobenzene | n-Butyl acrylate | Pd(OAc)₂/P(o-tol)₃ | Et₃N/Acetonitrile | 100 | 90 | [3] |
| 1,4-Dibromobenzene | Ethylene | Pd(PPh₃)₄ | NaOAc/DMF | 125 | 75 | [3] |
Table 4: Representative Stille Coupling of Dihaloarenes
| Dihaloarene | Organostannane Partner | Catalyst/Ligand | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1,4-Diiodobenzene | (Tributylstannyl)benzene | Pd(PPh₃)₄ | Toluene | 100 | 94 | [4] |
| 1,4-Dibromobenzene | 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ | DMF | 90 | 88 | [4] |
| 1,3-Dibromobenzene | Vinyltributyltin | Pd(PPh₃)₄ | THF | 65 | 91 | [4] |
Table 5: Representative Buchwald-Hartwig Amination of Dihaloarenes
| Dihaloarene | Amine Partner | Catalyst/Ligand | Base/Solvent | Temp. (°C) | Yield (%) | Reference |
| 1,4-Dibromobenzene | Morpholine | Pd₂(dba)₃/BINAP | NaOtBu/Toluene | 100 | 95 | [6] |
| 1-Bromo-4-chlorobenzene | Aniline | Pd(OAc)₂/XPhos | K₂CO₃/t-AmOH | 110 | 89 | [5] |
| 1,4-Dibromobenzene | n-Hexylamine | Pd(OAc)₂/RuPhos | Cs₂CO₃/Toluene | 100 | 93 | [5] |
Experimental Protocols
The following are generalized experimental protocols for the key cross-coupling reactions, which can be adapted for this compound.
Sonogashira Coupling Protocol
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq.), the terminal alkyne (2.2-2.5 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst such as CuI (4-10 mol%).
-
Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Coupling Protocol
-
In a round-bottom flask, combine this compound (1.0 eq.), the boronic acid or ester (2.2-3.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base such as K₂CO₃ or K₃PO₄ (3.0-4.0 eq.).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene or 1,4-dioxane) and water.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the residue by flash chromatography.
Heck Coupling Protocol
-
To a sealed tube, add this compound (1.0 eq.), the alkene (2.5-3.0 eq.), a palladium source such as Pd(OAc)₂ (2-5 mol%), a phosphine ligand if necessary (e.g., P(o-tol)₃), and a base (e.g., Et₃N or K₂CO₃).
-
Add a polar aprotic solvent such as DMF or NMP.
-
Seal the tube and heat the mixture to 100-140 °C for several hours.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic phase, dry it over a drying agent, and concentrate in vacuo.
-
Purify the product by column chromatography.
Stille Coupling Protocol
-
To a degassed solution of this compound (1.0 eq.) in an anhydrous solvent (e.g., toluene or DMF) under argon, add the organostannane reagent (2.2-2.5 eq.) and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).
-
Heat the reaction mixture at 80-110 °C until the reaction is complete.
-
Cool the mixture, and quench with a saturated aqueous solution of KF to precipitate the tin byproducts.
-
Filter the mixture through celite, and extract the filtrate with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Buchwald-Hartwig Amination Protocol
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP, XPhos), and a strong, non-nucleophilic base (e.g., NaOtBu).
-
Add this compound (1.0 eq.) and the amine (2.2-2.5 eq.).
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture at 80-110 °C.
-
Monitor the reaction by GC-MS or LC-MS. Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizing Reaction Mechanisms and Workflows
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Stille coupling.
References
- 1. Oxidative polymerization of 1,4-diethynylbenzene into highly conjugated poly(phenylene butadiynylene) within the channels of surface-functionalized mesoporous silica and alumina materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,4-Dibromo-2,5-diethynylbenzene: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 1,4-Dibromo-2,5-diethynylbenzene is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive overview of the necessary procedures, emphasizing safe handling and environmental responsibility.
Waste Classification and Segregation
This compound is classified as a halogenated organic compound due to the presence of bromine atoms.[1] Halogenated organic wastes require specific disposal protocols and must be segregated from other waste streams to prevent dangerous reactions and to facilitate proper treatment.[1][2][3][4]
Key Segregation Practices:
-
Halogenated vs. Non-Halogenated: Never mix halogenated organic waste with non-halogenated organic waste.[1][2][3][4][5] The disposal of mixed waste is significantly more expensive as the entire volume must be treated as halogenated.[3][4]
-
Avoid Mixing with Other Waste Types: Do not combine this compound waste with acids, bases, oxidizers, or heavy metals.[1][3][5]
Personal Protective Equipment (PPE)
When handling this compound and its waste, appropriate personal protective equipment should always be worn. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
-
In cases of dust or aerosol generation, a dust mask or respirator may be necessary.[6]
Waste Collection and Storage
Proper containment and labeling are essential for the safe accumulation of this compound waste.
-
Containers: Use only approved, chemically compatible, and leak-proof containers with secure screw-top caps.[2][4] The container must be kept closed except when adding waste.[2][3]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste." The label should also include the full chemical name ("this compound") and a list of all components and their approximate percentages if it is a mixed waste stream.[2][3][5] Do not use abbreviations or chemical formulas.[2]
-
Storage: Store waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[3] Secondary containment should be used to prevent the spread of spills.[3]
Disposal Procedures
The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Halogenated organic wastes are typically disposed of via high-temperature incineration.[1][4]
Step-by-Step Disposal Protocol:
-
Segregation: Collect waste containing this compound in a designated, properly labeled container for halogenated organic waste.
-
Accumulation: Store the waste container in a designated satellite accumulation area, ensuring it is properly sealed and labeled.
-
Request Pickup: Once the container is nearly full, arrange for a pickup from your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal service.[3]
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
Quantitative Data Summary
| Parameter | Value/Guideline | Source(s) |
| Halogen Contamination | Solvent mixtures with as little as 1,000 ppm (0.1%) of halogens are considered halogenated waste. | [4] |
| pH of Acceptable Waste | For some solvent waste streams, a pH between 5.5 and 9.5 is acceptable for collection in safety cans. | [5] |
| Maximum Accumulation | Some institutions may limit the accumulation of certain waste types, for example, a maximum of 25 gallons of halogenated solvent waste in a laboratory's Satellite Accumulation Area (SAA). | [3] |
Experimental Protocols
No specific experimental protocols for the neutralization or deactivation of this compound prior to disposal were found in the search results. The standard and recommended procedure is disposal via a certified hazardous waste handler.
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling 1,4-Dibromo-2,5-diethynylbenzene
Essential Safety and Operational Plan for 1,4-Dibromo-2,5-diethynylbenzene
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on safety data for structurally similar compounds and general best practices for handling potentially energetic materials. Researchers must perform a thorough risk assessment before handling this compound.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The presence of diethynyl functional groups suggests this compound may be energetic and requires stringent safety protocols.
Personal Protective Equipment (PPE)
Due to the potential hazards associated with this compound, including potential skin and eye irritation, respiratory effects, and unknown energetic properties, a comprehensive PPE strategy is mandatory.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should also be worn.[1][2] |
| Skin Protection | Wear fire/flame-resistant and impervious clothing.[1] Chemical-resistant gloves (e.g., nitrile, neoprene) must be inspected before use and worn at all times.[1] A lab coat is also required. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3][4] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1] |
| Hand Protection | Handle with chemical-impermeable gloves that have been inspected prior to use. Wash and dry hands thoroughly after handling.[1][3] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is used for all manipulations of the solid compound and its solutions.
-
Keep the work area clear of clutter and unnecessary equipment.
-
Have an appropriate fire extinguisher (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam) readily accessible.[1][2]
-
An emergency eyewash station and safety shower must be in close proximity and tested regularly.
2. Handling:
-
Avoid the formation of dust when handling the solid material.[1][2][3][4]
-
Use non-sparking tools to prevent ignition from electrostatic discharge.[2]
-
Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[3][5]
3. Storage:
-
Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[2][3][4]
-
Store away from incompatible materials, such as strong oxidizing agents.
-
The storage area should be locked to restrict access to authorized personnel only.[3][4]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Collection: Collect waste material in a suitable, closed, and properly labeled container.[1][2][3]
-
Environmental Precautions: Prevent the chemical from entering drains or the environment.[1][2][3][5]
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
Emergency Procedures
-
In case of skin contact: Immediately wash off with soap and plenty of water and seek medical attention.[1][2]
-
In case of eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1][2]
-
If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2][4]
-
If ingested: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][2][4]
-
In case of a spill: Evacuate personnel to a safe area. Avoid dust formation.[1][4] Use spark-proof tools and explosion-proof equipment for cleanup.[1][2] Collect the spilled material in a suitable container for disposal.[1][2][3]
Visual Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
